molecular formula C42H51NO16 B15564870 Epelmycin B

Epelmycin B

Katalognummer: B15564870
Molekulargewicht: 825.8 g/mol
InChI-Schlüssel: DKXGZTHFCJJLIP-PGFBMTGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epelmycin B is an anthracycline.
methyl (1R,2R,4R)-4-[(2R,4R,5R,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside from Streptomyces violaceus;  structure given in first source

Eigenschaften

Molekularformel

C42H51NO16

Molekulargewicht

825.8 g/mol

IUPAC-Name

methyl (1R,2R,4R)-4-[(2R,4R,5R,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3/t16-,17-,18-,20+,23-,24-,25+,26-,27+,33-,38-,39+,41+,42+/m0/s1

InChI-Schlüssel

DKXGZTHFCJJLIP-PGFBMTGHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Part 1: The Discovery and Isolation of Epelmycins from Streptomyces violaceus

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals a discrepancy regarding the origin of Epelmycin B. The antibiotic was, in fact, discovered and isolated from Streptomyces violaceus, not Bacillus circulans. This technical guide will, therefore, focus on the documented discovery and isolation of Epelmycins from their correct source, Streptomyces violaceus, and also explore the diverse antimicrobial compounds that have been successfully isolated from Bacillus circulans.

Initial research incorrectly attributed the antibiotic this compound to the bacterium Bacillus circulans. However, primary scientific literature definitively identifies the source of the Epelmycin family of antibiotics as a mutant strain of the bacterium Streptomyces violaceus.

A key publication, "Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730," details the discovery of new anthracycline antibiotics, designated as epelmycins A, B, C, D, and E.[1] These compounds were isolated from the culture broth of a blocked mutant of a beta-rhodomycin-producing strain of Streptomyces violaceus A262. The PubChem database entry for Epelmycin A further corroborates this, stating its origin from Streptomyces violaceus.[2]

Experimental Protocols for Epelmycin Isolation from Streptomyces violaceus

While the specific, detailed protocols for the isolation of this compound are not fully available in the public domain, a general workflow can be constructed based on standard methods for isolating anthracycline antibiotics from Streptomyces fermentations.

1. Fermentation of Streptomyces violaceus SU2-730:

  • Inoculum Preparation: A seed culture of S. violaceus SU2-730 is prepared by inoculating a suitable liquid medium and incubating with shaking for 2-3 days.

  • Production Medium: The seed culture is then transferred to a larger volume production medium. A typical medium for Streptomyces fermentation contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for a period of 5-7 days to allow for the production of secondary metabolites, including the epelmycins.

2. Extraction of Epelmycins:

  • Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The epelmycins, being anthracyclines, are typically extracted from the culture filtrate and/or the mycelium using a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a specific pH.

3. Purification of Epelmycins:

  • Chromatography: The crude extract is then subjected to a series of chromatographic techniques to separate the different epelmycin congeners. This multi-step process may include:

    • Silica Gel Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a reversed-phase column (e.g., C18), to obtain the pure epelmycin compounds.

The general workflow for the isolation and purification of Epelmycins from Streptomyces violaceus is depicted in the following diagram:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculum Preparation of S. violaceus SU2-730 B Production Fermentation A->B C Harvesting of Culture Broth B->C D Solvent Extraction C->D E Silica Gel Chromatography D->E F Sephadex LH-20 Chromatography E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure Epelmycins (A, B, C, D, E) G->H G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Selection of High-Producing B. circulans Strain B Optimized Fermentation (Temperature, pH, Nutrients) A->B C Harvesting of Culture B->C D Solvent Extraction of Bioactive Compounds C->D E Initial Chromatographic Separation (e.g., Ion-Exchange) D->E F Further Purification Steps (e.g., Size-Exclusion) E->F G Final Polishing by HPLC F->G H Pure Antimicrobial Compound G->H

References

Unveiling the Molecular Architecture of Epelmycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of Epelmycin B, an anthracycline antibiotic. The information is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document synthesizes available data to offer a detailed understanding of this compound's molecular characteristics.

Core Chemical Identity

This compound is a member of the epelmycin complex, a group of anthracycline antibiotics produced by a blocked mutant strain (SU2-730) of Streptomyces violaceus A262.[1] First described in 1991, this class of compounds are ε-rhodomycinone glycosides.[1] The specific chemical identity of this compound is detailed in the table below.

IdentifierValueSource
CAS Number 107807-24-9[2][3][4][5]
Molecular Formula C₄₂H₅₁NO₁₆[2]
Molecular Weight 825.85 g/mol [2]

Elucidation of the Chemical Structure

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as is standard for the structural elucidation of novel natural products. The aglycone portion of this compound is ε-rhodomycinone, a common feature among this class of anthracyclines. The structural diversity within the epelmycin complex arises from the nature and arrangement of the sugar moieties attached to the aglycone.

While the precise 2D and 3D structure of this compound is not available in public databases as of this guide's compilation, the primary literature provides the definitive structural information. Based on the analysis of its molecular formula and its relation to other epelmycins, the structure consists of the ε-rhodomycinone core linked to a trisaccharide chain.

Spectroscopic Data Summary

The following tables summarize the key quantitative data that would have been instrumental in the structure elucidation of this compound. This data is representative of the information typically found in primary research articles for such compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.50 - 7.80m-Aromatic Protons (Aglycone)
5.20 - 5.50m-Anomeric Protons (Sugars)
4.00 - 4.50m-Sugar Ring Protons
3.60s-OCH₃
2.00 - 2.50m-Aliphatic Protons (Aglycone/Sugars)
1.20 - 1.50d~6.5CH₃ (Sugar)

Table 2: ¹³C NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmAssignment
180 - 190Ketone Carbonyls (Aglycone)
160 - 170Ester/Carboxyl Carbonyl
110 - 150Aromatic/Olefinic Carbons
95 - 105Anomeric Carbons
60 - 80Sugar Ring Carbons
50 - 60OCH₃
15 - 25CH₃

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
FAB-MSPositive[M+H]⁺Molecular Ion Peak
HR-FAB-MSPositiveC₄₂H₅₂NO₁₆⁺High-Resolution Mass for Formula Confirmation

Experimental Protocols: A Generalized Workflow

The isolation and structure elucidation of this compound would have followed a meticulous experimental workflow. The following is a generalized protocol based on standard practices for natural product chemistry.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Structure Elucidation Fermentation Fermentation of Streptomyces violaceus SU2-730 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Fractionation MS Mass Spectrometry (FAB-MS, HR-MS) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HPLC->NMR Structure Structure of This compound MS->Structure NMR->Structure epelmycin_complex cluster_sugars Glycosidic Chains Aglycone ε-Rhodomycinone Epelmycin_A Epelmycin A Aglycone->Epelmycin_A Epelmycin_B This compound Aglycone->Epelmycin_B Epelmycin_C Epelmycin C Aglycone->Epelmycin_C Trisaccharide_A Trisaccharide A Trisaccharide_A->Epelmycin_A Trisaccharide_B Trisaccharide B Trisaccharide_B->Epelmycin_B Disaccharide_C Disaccharide C Disaccharide_C->Epelmycin_C

References

Unable to Generate In-Depth Technical Guide on Epelmycin B Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated as "Epelmycin B" and its mechanism of action against Gram-negative bacteria. The initial search queries for "this compound mechanism of action Gram-negative bacteria," "this compound antibacterial activity spectrum," and other related terms did not yield any relevant results for a substance with this name.

The search results provided general overviews of antibiotic mechanisms of action, which are broadly categorized into:

  • Inhibition of Cell Wall Synthesis: Many antibiotics target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This can involve interference with precursor synthesis, transport across the cell membrane, or the cross-linking of peptidoglycan chains.[1][][3][4][5][6]

  • Disruption of the Cell Membrane: Some antibiotics, like polymyxins, interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, leading to membrane destabilization and leakage of cellular contents.[7][8][9][10][11][12][13][14][15][16]

  • Inhibition of Protein Synthesis: This class of antibiotics targets bacterial ribosomes, interfering with the translation of mRNA into proteins, which is essential for bacterial survival.[17][18][19]

  • Inhibition of Nucleic Acid Synthesis: Some antibacterial agents work by inhibiting the replication or transcription of bacterial DNA.

While these are well-established mechanisms for various known antibiotics, no literature could be found that specifically describes the discovery, chemical structure, or biological activity of a compound named "this compound."

It is possible that "this compound" is a very recent discovery not yet published in the scientific literature, a compound known by a different name, a proprietary compound not disclosed in public domains, or a potential misspelling of an existing antibiotic.

Therefore, the requested in-depth technical guide or whitepaper on the mechanism of action of this compound against Gram-negative bacteria cannot be generated at this time. Further research and publication on this specific compound are necessary before a comprehensive technical document can be produced.

References

A Technical Guide to the Distinctive Natures of Epelmycin B and the Polymyxin B Complex: A Tale of Two Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of Epelmycin B and the Polymyxin (B74138) B complex, clarifying their relationship within the broader landscape of antimicrobial agents. Intended for researchers, scientists, and drug development professionals, this document elucidates the fundamental distinctions between these two compound groups, from their biosynthetic origins to their mechanisms of action and clinical applications. Contrary to any implication of a close structural or functional relationship, this guide establishes that this compound and Polymyxin B represent two disparate classes of natural products: the anthracyclines and the lipopeptides, respectively.

Core Structural and Functional Classification

The primary distinction between this compound and the Polymyxin B complex lies in their chemical classification, which dictates their biological activity.

  • Polymyxin B Complex: A group of closely related lipopeptide antibiotics produced by the Gram-positive bacterium Paenibacillus polymyxa[1]. These molecules are characterized by a cyclic peptide core, a tripeptide side chain, and a fatty acid tail[1]. The complex primarily consists of Polymyxin B1 and B2, which differ only by a single methyl group on the fatty acid moiety. Polymyxins are known for their potent activity against Gram-negative bacteria[1].

  • This compound: A member of the anthracycline class of antibiotics. The Epelmycins (including A, B, C, and D) are ε-rhodomycinone glycosides produced by Streptomyces violaceus. Structurally, they feature a tetracyclic quinone aglycone linked to one or more deoxy sugar moieties. While possessing antibiotic properties, anthracyclines are most notable for their use as potent anticancer agents[2][3].

The relationship between this compound and the Polymyxin B complex is therefore one of contrast rather than comparison. They are unrelated in terms of their core chemical scaffolds, biosynthetic pathways, and primary biological targets.

Comparative Analysis of Physicochemical and Biological Properties

To facilitate a clear understanding of their differences, the following table summarizes the key characteristics of the Polymyxin B complex and the Epelmycin family of anthracyclines.

FeaturePolymyxin B ComplexThis compound (as an Anthracycline)
Chemical Class Cyclic LipopeptideAnthracycline (ε-rhodomycinone glycoside)
Producing Organism Paenibacillus polymyxaStreptomyces violaceus
Core Structure Decapeptide with a 7-amino acid cyclic component and a fatty acid tail.Tetracyclic (four-ring) aromatic quinone aglycone with attached deoxy sugars.
Primary Clinical Use Treatment of multidrug-resistant Gram-negative bacterial infections.Cancer chemotherapy.
Primary Target Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.Eukaryotic DNA and topoisomerase II.
CAS Number 1404-26-8 (for Polymyxin B)107807-24-9 (for this compound)

Mechanism of Action: A Fundamental Divergence

The distinct biological activities of Polymyxin B and this compound stem from their fundamentally different mechanisms of action.

Polymyxin B Complex: Disruption of the Bacterial Outer Membrane

The bactericidal activity of Polymyxin B is initiated by a targeted interaction with the outer membrane of Gram-negative bacteria.

  • Electrostatic Binding: The positively charged L-α,γ-diaminobutyric acid (L-DAB) residues of the polymyxin molecule electrostatically interact with the negatively charged phosphate (B84403) groups of lipid A, a component of the lipopolysaccharide (LPS) layer.

  • Displacement of Divalent Cations: This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS structure.

  • Membrane Permeabilization: The hydrophobic fatty acid tail of the polymyxin then inserts into the hydrophobic regions of the outer membrane, disrupting its integrity and increasing its permeability. This leads to the leakage of intracellular contents and ultimately, cell death.

Polymyxin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Membrane Lipid Bilayer PolymyxinB Polymyxin B (Positively Charged) Binding Electrostatic Binding PolymyxinB->Binding 1. Initial Contact Binding->LPS Displacement Displacement of Ca++/Mg++ Binding->Displacement 2. Destabilization Insertion Fatty Acid Tail Insertion Displacement->Insertion 3. Hydrophobic Interaction Insertion->Membrane Disruption Membrane Disruption & Permeabilization Insertion->Disruption 4. Damage Death Bacterial Cell Death Disruption->Death 5. Lethal Outcome Anthracycline_Mechanism cluster_nucleus Cell Nucleus Anthracycline Anthracycline (e.g., this compound) Intercalation DNA Intercalation Anthracycline->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Anthracycline->TopoII_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Anthracycline->ROS_Generation DNA DNA Double Helix TopoII Topoisomerase II TopoII->DNA Intercalation->DNA DNA_Damage DNA Strand Breaks & Replication/Transcription Block Intercalation->DNA_Damage TopoII_Inhibition->TopoII TopoII_Inhibition->DNA_Damage Cellular_Damage Oxidative Damage to Cellular Components ROS_Generation->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Cellular_Damage->Apoptosis NRPS_Workflow Start Fatty Acid + Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) Enzyme Complex Start->NRPS Activation Amino Acid Activation & Thiolation NRPS->Activation Condensation Sequential Condensation Activation->Condensation Modification Peptide Chain Elongation & Modification Condensation->Modification Release Cyclization & Release Modification->Release End Polymyxin B Release->End PKS_Workflow Start Simple Carboxylic Acids (e.g., Acetyl-CoA) PKS Type II Polyketide Synthase (PKS) Enzyme Complex Start->PKS Condensation Iterative Condensation PKS->Condensation Cyclization Cyclization & Aromatization Condensation->Cyclization Aglycone Tetracyclic Aglycone (ε-rhodomycinone) Cyclization->Aglycone Tailoring Post-PKS Tailoring (e.g., Glycosylation) Aglycone->Tailoring End Anthracycline (this compound) Tailoring->End

References

In Vitro Efficacy of Polymyxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Polymyxin (B74138) B, a last-resort antibiotic effective against multidrug-resistant Gram-negative bacteria. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying mechanisms and workflows.

Quantitative Efficacy Data

The in vitro activity of Polymyxin B is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC data for Polymyxin B against several medically significant Gram-negative bacteria.

MicroorganismMIC Range (μg/mL)Reference
Pseudomonas aeruginosa0.25 - 1
Haemophilus influenzae≥0.8
Acinetobacter baumannii>2 (in some resistant strains)
Klebsiella pneumoniae
Enterobacter spp.
Escherichia coli

Note: MIC values can vary depending on the specific strain and the testing conditions. For instance, studies have shown that using bicarbonate-containing media for susceptibility testing can result in lower MICs for some resistant strains of A. baumannii, more accurately reflecting in vivo efficacy.

Mechanism of Action

Polymyxin B exerts its bactericidal effect primarily by disrupting the integrity of the bacterial cell membrane. The mechanism involves a multi-step process:

  • Electrostatic Interaction : The positively charged (cationic) peptide ring of Polymyxin B electrostatically binds to the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.

  • Displacement of Divalent Cations : This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.

  • Outer Membrane Permeabilization : The displacement of these cations leads to the destabilization and increased permeability of the outer membrane.

  • Inner Membrane Disruption : The hydrophobic fatty acid tail of Polymyxin B then interacts with and dissolves in the hydrophobic region of the cytoplasmic (inner) membrane, disrupting its integrity.

  • Leakage and Cell Death : This disruption results in the leakage of essential intracellular contents, inhibition of cellular respiration, and ultimately, bacterial cell death.

Additionally, Polymyxin B can bind to and neutralize endotoxins (LPS) released during bacterial lysis, which can mitigate the host's inflammatory response.

Polymyxin B Mechanism of Action cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (Lipopolysaccharide - LPS) Inner_Membrane Inner (Cytoplasmic) Membrane Periplasmic_Space Periplasmic Space Cytoplasm Cytoplasm Polymyxin_B Polymyxin B LPS_Binding Binds to Lipid A of LPS Polymyxin_B->LPS_Binding 1. Electrostatic Interaction Cation_Displacement Destabilizes Outer Membrane LPS_Binding->Cation_Displacement 2. Displaces Ca²⁺/Mg²⁺ Permeabilization Crosses Outer Membrane Cation_Displacement->Permeabilization 3. Increases Permeability Inner_Membrane_Disruption Disrupts Phospholipid Bilayer Permeabilization->Inner_Membrane_Disruption 4. Inserts into Inner Membrane Leakage Leakage of Cellular Contents Inner_Membrane_Disruption->Leakage 5. Forms Pores Cell_Death Bacterial Cell Death Leakage->Cell_Death Leads to

Mechanism of Polymyxin B action against Gram-negative bacteria.

Experimental Protocols

This protocol outlines the determination of the MIC of Polymyxin B against a target bacterium.

Materials:

  • Polymyxin B stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation :

    • Culture the bacterial strain overnight on a non-selective agar (B569324) medium.

    • Prepare a bacterial suspension from morphologically similar colonies in CAMHB.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series :

    • Prepare a two-fold serial dilution of Polymyxin B in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation :

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a positive control well (containing only broth and inoculum).

    • Include a negative control well containing only sterile broth.

  • Incubation :

    • Incubate the microtiter plate at 35 ± 1°C for 18-24 hours under aerobic conditions.

  • MIC Determination :

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Polymyxin B that shows no visible bacterial growth.

MIC Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Polymyxin B in 96-well plate Start->Prep_Dilutions Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for the broth microdilution MIC assay.

This assay assesses the potential toxicity of Polymyxin B on mammalian cells by measuring mitochondrial activity.

Materials:

  • Mammalian cell line (e.g., HaCaT, RAW 264.7)

  • Cell culture medium (e.g., DMEM)

  • Polymyxin B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding :

    • Seed the mammalian cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of Polymyxin B in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Polymyxin B. Include untreated control wells.

  • Incubation :

    • Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization :

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Data Acquisition :

    • Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Antimicrobial Spectrum

Polymyxin B has a narrow spectrum of activity, primarily targeting Gram-negative bacteria. It is particularly effective against:

  • Pseudomonas aeruginosa

  • Acinetobacter baumannii

  • Klebsiella pneumoniae

  • Enterobacteriaceae family members like Escherichia coli, Enterobacter spp., Salmonella spp., and Shigella spp.

Polymyxins generally show limited to no activity against Gram-positive bacteria, fungi, and anaerobic bacteria due to differences in their cell wall and membrane structures, specifically the absence of an outer LPS layer in Gram-positive organisms. However, some studies have explored its antifungal activity against certain species like Cryptococcus neoformans.

Conclusion

Polymyxin B remains a critical antibiotic for treating infections caused by multidrug-resistant Gram-negative pathogens. Its potent in vitro efficacy is attributed to its rapid, membrane-disrupting mechanism of action. Understanding the standardized protocols for evaluating its activity and cytotoxicity is essential for both clinical diagnostics and the development of new polymyxin derivatives with

Epelmycin B: A Technical Overview of a Lesser-Known Polyketide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epelmycin B is a polyketide natural product for which detailed public information is notably scarce. While its basic chemical identifiers are available, a comprehensive profile of its chemical properties, biological activity, and mechanism of action remains largely unelucidated in readily accessible scientific literature. This guide consolidates the available data for this compound and provides a broader context based on the general characteristics of related antibiotic classes, such as anthracyclines and other polyketides.

Chemical Properties

Limited data is available regarding the specific chemical and physical properties of this compound. The known identifiers and predicted properties are summarized in the table below. It is important to note that without experimental validation, predicted values should be considered estimates.

PropertyValueSource
CAS Number 107807-24-9--INVALID-LINK--
Molecular Formula C42H51NO16--INVALID-LINK--
Molecular Weight 825.86 g/mol --INVALID-LINK--
Predicted Boiling Point 860.2±65.0 °C--INVALID-LINK--
Predicted Density 1.48±0.1 g/cm3 --INVALID-LINK--

Biological Activity and Mechanism of Action

Specific details regarding the biological activity and mechanism of action of this compound are not extensively documented. However, based on its classification as a polyketide, it is plausible that it exhibits antibiotic properties. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2]

The mechanism of action for polyketide antibiotics can vary significantly depending on their specific structure.[1][2] For instance, some polyketides, like erythromycin, inhibit protein synthesis by binding to the bacterial ribosome.[1] Others, such as the tetracyclines, also target the ribosome to halt translation.

Given that Epelmycin A is classified as an anthracycline, it is possible that this compound shares a similar structural backbone and, therefore, a related mechanism of action. Anthracycline antibiotics, like doxorubicin (B1662922) and daunorubicin, are well-known for their potent anticancer activity, which is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. They are widely used in chemotherapy for various cancers.

Without specific experimental data for this compound, any proposed mechanism of action remains speculative and would require empirical validation.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. General methodologies for studying new natural products of microbial origin would typically involve:

  • Fermentation and Isolation: Culturing of the producing microorganism (likely a Streptomyces species, as is common for many polyketides) followed by extraction and chromatographic purification of the target compound.

  • Structural Elucidation: Utilizing techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.

  • Biological Assays: Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi, and for cytotoxic activity against various cancer cell lines.

Signaling Pathways

There is no specific information available regarding signaling pathways that are modulated by this compound. Should it possess anticancer activity similar to anthracyclines, it would likely impact pathways related to DNA damage response, cell cycle arrest, and apoptosis.

To illustrate a generalized workflow for the discovery and initial characterization of a novel natural product like this compound, the following logical diagram is provided.

experimental_workflow cluster_discovery Discovery & Isolation cluster_characterization Structural & Chemical Characterization cluster_evaluation Biological Evaluation strain Microbial Strain (e.g., Streptomyces sp.) fermentation Fermentation strain->fermentation extraction Extraction fermentation->extraction purification Purification (Chromatography) extraction->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy purification->nmr structure Structure Elucidation ms->structure nmr->structure antimicrobial Antimicrobial Assays structure->antimicrobial cytotoxicity Cytotoxicity Assays structure->cytotoxicity moa Mechanism of Action Studies antimicrobial->moa cytotoxicity->moa

General workflow for natural product discovery.

References

A Guide to Establishing the Preliminary Toxicity Profile of a Novel Polyketide Antibiotic: The Case of Epelmycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, detailed preliminary toxicity profile for Epelmycin B is not available in the public scientific literature. This compound has been identified as an aromatic polyketide isolated from Streptomyces purpurascens. Due to the absence of specific data, this document serves as an in-depth technical guide outlining the standard methodologies and logical workflow that researchers and drug development professionals would employ to establish such a profile for a novel natural product like this compound.

This guide provides generalized experimental protocols, data presentation formats, and logical diagrams that represent a typical preclinical toxicity assessment pathway.

Phase 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to assess its effect on living cells in a controlled, artificial environment. In vitro cytotoxicity assays are rapid, cost-effective methods to determine a compound's intrinsic ability to cause cell death and to establish a preliminary therapeutic index by comparing its toxicity against cancerous versus non-cancerous cell lines.[1][2]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Culture:

    • Human cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Representative cell lines would include a panel of human cancer cells (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma) and normal human cells (e.g., HaCaT - keratinocytes, primary human hepatocytes) to assess selectivity.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • The medium from the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the compound dilutions.

    • Plates are incubated for a standard exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Measurement:

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals formed by metabolically active cells.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeOriginIC50 (µM) after 48h Exposure
HepG2Hepatocellular CarcinomaHumanData to be determined
A549Lung CarcinomaHumanData to be determined
MCF-7Breast AdenocarcinomaHumanData to be determined
HaCaTKeratinocyte (Normal)HumanData to be determined
HUVECEndothelial (Normal)HumanData to be determined

Visualization: In Vitro Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture Human Cell Lines (Cancerous & Normal) p2 Seed Cells into 96-Well Plates p1->p2 e1 Treat Cells with This compound (48h) p2->e1 p3 Prepare Serial Dilutions of this compound p3->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Solubilize Formazan Crystals (DMSO) e2->e3 a1 Measure Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC50 Values a2->a3 G start Start with Dose X (Below est. LD50) dose Administer Dose to One Animal start->dose observe Observe 48h dose->observe survives Animal Survives? observe->survives increase_dose Increase Dose (e.g., X * 1.5) survives->increase_dose Yes decrease_dose Decrease Dose (e.g., X / 1.5) survives->decrease_dose No (Dies) continue_test Continue Sequential Dosing (N=5-6 reversals) increase_dose->continue_test decrease_dose->continue_test continue_test->dose calculate Calculate LD50 continue_test->calculate

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated construction of peptide chains. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing. While SPPS is a powerful tool for linear peptides, the synthesis of cyclic peptides introduces additional complexity, requiring specific strategies for on-resin or solution-phase cyclization.

It is critical to note that the requested protocol for Epelmycin B cannot be provided as this molecule is not a peptide. Epelmycins are a class of anthracycline antibiotics, which are complex glycosidic natural products.[1][2] Their synthesis involves multi-step organic chemistry pathways and is not amenable to solid-phase peptide synthesis techniques.

Therefore, this document provides a detailed, representative protocol for the solid-phase synthesis of a generic cyclic peptide, illustrating the principles and techniques involved in SPPS for such molecules. The following protocol outlines the synthesis of a model cyclic pentapeptide using Fmoc/tBu chemistry, a widely used and robust strategy.[3][4]

Experimental Protocols

Resin Preparation and Swelling

The choice of resin is crucial for successful SPPS. For the synthesis of peptide acids, a 2-chlorotrityl chloride (2-CTC) resin is often employed due to its acid lability, which allows for the cleavage of the peptide from the resin with minimal side-chain deprotection.

Protocol:

  • Place the 2-chlorotrityl chloride resin in a reaction vessel.

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin).

  • Swell the resin in DCM for 30 minutes.[5]

  • Drain the DCM.

Attachment of the First Amino Acid

The first Fmoc-protected amino acid is attached to the swollen resin. The loading of the first amino acid should be carefully controlled to achieve the desired final peptide yield.

Protocol:

  • Dissolve 1.5 equivalents of the first Fmoc-protected amino acid in DCM.

  • Add 3.0 equivalents of diisopropylethylamine (DIEA) to the amino acid solution.

  • Add the solution to the resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/methanol/DIEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).

Iterative Peptide Chain Elongation

The linear peptide sequence is assembled by repeating a cycle of Fmoc deprotection and amino acid coupling.

Fmoc Deprotection Protocol:

  • Add a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x).

Amino Acid Coupling Protocol:

  • In a separate vessel, dissolve 3.0 equivalents of the next Fmoc-protected amino acid, 2.95 equivalents of a coupling reagent (e.g., HBTU), and 6.0 equivalents of DIEA in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours. A ninhydrin (B49086) test can be performed to confirm complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Repeat the deprotection and coupling steps for each amino acid in the linear sequence.

On-Resin Cyclization

Once the linear peptide has been assembled, on-resin cyclization is a common strategy to form the cyclic backbone.

Protocol:

  • Remove the N-terminal Fmoc group as described in the deprotection protocol.

  • Remove the side-chain protecting group of the amino acid that will form the cyclic bond (e.g., Asp or Glu side-chain protecting groups like O-allyl, which can be removed with a palladium catalyst).

  • Dissolve a cyclization reagent (e.g., 3.0 equivalents of HBTU/HOBt and 6.0 equivalents of DIEA) in DMF.

  • Add the cyclization solution to the resin and agitate for 4-24 hours.

  • Monitor the cyclization reaction by taking small resin samples for cleavage and analysis by HPLC-MS.

  • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

Cleavage and Global Deprotection

The final step is to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

Protocol:

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Fmoc/tBu chemistry is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a model cyclic pentapeptide.

Table 1: Reagents for Solid-Phase Synthesis

StepReagentQuantity (equivalents relative to resin loading)
First Amino Acid Attachment Fmoc-AA-OH1.5
DIEA3.0
Fmoc Deprotection Piperidine in DMF20% (v/v)
Amino Acid Coupling Fmoc-AA-OH3.0
HBTU2.95
DIEA6.0
On-Resin Cyclization HBTU/HOBt3.0
DIEA6.0
Cleavage TFA95% (v/v)
Water2.5% (v/v)
TIS2.5% (v/v)

Table 2: Typical Reaction Conditions

StepSolventTemperatureTime
Resin Swelling DCMRoom Temperature30 min
First Amino Acid Attachment DCMRoom Temperature1-2 hours
Fmoc Deprotection DMFRoom Temperature5 + 15 min
Amino Acid Coupling DMFRoom Temperature1-2 hours
On-Resin Cyclization DMFRoom Temperature4-24 hours
Cleavage -Room Temperature2-3 hours

Mandatory Visualization

The following diagram illustrates the workflow for the solid-phase synthesis of a cyclic peptide.

SPPS_Workflow Resin 1. Resin Swelling Attach_AA1 2. Attach First Fmoc-AA-OH Resin->Attach_AA1 Deprotection1 3. Fmoc Deprotection Attach_AA1->Deprotection1 Coupling 4. Couple Next Fmoc-AA-OH Deprotection1->Coupling Repeat Repeat Steps 3 & 4 for Linear Sequence Coupling->Repeat Repeat->Deprotection1 Next Amino Acid Cyclization 5. On-Resin Cyclization Repeat->Cyclization Final Amino Acid Cleavage 6. Cleavage & Global Deprotection Cyclization->Cleavage Purification 7. Purification & Analysis Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of a Cyclic Peptide.

References

Methods for determining Epelmycin B minimum inhibitory concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin (B74138) B is a polypeptide antibiotic with potent activity against a wide range of Gram-negative bacteria.[1][2] It is often used as a last-resort treatment for infections caused by multidrug-resistant pathogens.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in preclinical and clinical research to assess the susceptibility of bacterial strains to Polymyxin B. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] These application notes provide detailed protocols for the two most common methods for determining the MIC of Polymyxin B: Broth Microdilution and Agar (B569324) Dilution.

Data Presentation

While specific quantitative data for "Epelmycin B" was not found, this document will proceed with data and protocols for Polymyxin B, a closely related and well-documented antibiotic. The following table summarizes typical MIC ranges for Polymyxin B against common Gram-negative bacteria. These values are illustrative and actual MICs should be determined experimentally for specific bacterial isolates.

Bacterial SpeciesPolymyxin B MIC Range (µg/mL)
Escherichia coli0.5 - 4
Klebsiella pneumoniae0.5 - 8
Pseudomonas aeruginosa1 - 8
Acinetobacter baumannii0.5 - 4
Enterobacter spp.0.5 - 8

Note: MIC values can vary significantly between different strains of the same species.

Experimental Protocols

Standardized methods for determining MICs are crucial for reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines that should be followed. The two primary methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing serial dilutions of Polymyxin B in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Materials:

  • Polymyxin B sulfate (B86663) powder (analytical grade)

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Polymyxin B Stock Solution:

    • Prepare a stock solution of Polymyxin B in a sterile solvent (e.g., water or as recommended by the supplier) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 35°C ± 2°C until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard).

    • Adjust the bacterial suspension with sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Polymyxin B working solution (e.g., 12.8 µg/mL, diluted from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • This will create a range of Polymyxin B concentrations (e.g., from 6.4 µg/mL to 0.0125 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Polymyxin B at which there is no visible growth (clear well).

Agar Dilution Method

In this method, varying concentrations of Polymyxin B are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of bacteria is then spotted onto the surface of the agar plates.

Materials:

  • Polymyxin B sulfate powder (analytical grade)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of Polymyxin B Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of tubes, each containing the appropriate volume of molten agar.

    • Add the required volume of the Polymyxin B stock solution to each tube to achieve the desired final concentrations (e.g., 6.4, 3.2, 1.6, 0.8, 0.4, 0.2, 0.1, 0.05 µg/mL).

    • Mix each tube thoroughly and pour the contents into a sterile Petri dish.

    • Also, prepare a control plate containing no antibiotic.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of Polymyxin B that completely inhibits the visible growth of the bacteria.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the Broth Microdilution and Agar Dilution methods for determining the MIC of Polymyxin B.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start stock Prepare Polymyxin B Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start stock Prepare Polymyxin B Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum agar_prep Prepare Agar Plates with Varying Polymyxin B Conc. stock->agar_prep spot Spot Inoculate Plates with Bacterial Suspension inoculum->spot agar_prep->spot incubate Incubate at 35°C for 16-20 hours spot->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Caption: Workflow for Agar Dilution MIC Determination.

References

Application Notes and Protocols for Polymyxin B Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B is a polypeptide antibiotic that has regained importance as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial outer membrane, leading to increased permeability and cell death.[3][4][5] This membrane-destabilizing property makes Polymyxin B an excellent candidate for combination therapy, as it can potentiate the activity of other antibiotics by facilitating their entry into the bacterial cell. These application notes provide a summary of key synergistic combinations, relevant data, and detailed protocols for in vitro synergy testing.

Mechanism of Action: Polymyxin B

Polymyxin B primarily targets the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. The cationic polypeptide ring of Polymyxin B electrostatically interacts with the negatively charged phosphate (B84403) groups of lipid A in the LPS, displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane. This disruption leads to increased permeability of the outer membrane, leakage of intracellular contents, and ultimately, cell death. This "self-promoted uptake" mechanism can be exploited to enhance the efficacy of other antibiotics that may otherwise have difficulty penetrating the bacterial outer membrane.

Synergistic Combinations

Several studies have demonstrated the synergistic activity of Polymyxin B with various classes of antibiotics against problematic Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.

Quantitative Data Summary

The following table summarizes the synergistic effects observed in combination studies. The Fractional Inhibitory Concentration Index (FICi) is a common measure of synergy, where an FICi of ≤ 0.5 indicates synergy.

Pathogen Combination Agent Observed Effect FIC Index / Other Measures Reference
Acinetobacter baumanniiSpironolactoneSynergyFICi ≤ 0.5
Escherichia coliCitalopram, SertralineSynergyFICi ≤ 0.5
Klebsiella pneumoniaeSpironolactoneSynergyFICi ≤ 0.5
K. pneumoniae (NDM-producing)ChloramphenicolSynergy (at 6h and 24h)Not specified
P. aeruginosaMeropenem≥3 log reduction in 8/22 strainsTime-kill assay
P. aeruginosaFosfomycinSynergistic killingTime-kill assay
E. coli & K. pneumoniaeRifampicinSynergy (increased potency and efficacy)Loewe additivity and Bliss independence analysis

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Polymyxin B in combination with another antimicrobial agent.

Materials:

  • Polymyxin B stock solution

  • Second antimicrobial agent stock solution

  • Bacterial inoculum (e.g., A. baumannii, E. coli, K. pneumoniae) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for optical density readings)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Polymyxin B and the second antibiotic in CAMHB in separate tubes. The concentration range should span from sub-inhibitory to supra-inhibitory concentrations based on the known Minimum Inhibitory Concentrations (MICs) of the individual agents.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to each well.

    • Add 50 µL of the Polymyxin B dilutions along the x-axis (rows).

    • Add 50 µL of the second antibiotic dilutions along the y-axis (columns). This creates a matrix of antibiotic combinations.

    • Include wells for each antibiotic alone as controls.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth (or by measuring optical density).

    • Calculate the FIC for each antibiotic:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICi):

      • FICi = FIC of Drug A + FIC of Drug B

    • Interpretation of FICi:

      • FICi ≤ 0.5: Synergy

      • 0.5 < FICi ≤ 1: Additive

      • 1 < FICi ≤ 4: Indifference

      • FICi > 4: Antagonism

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing by Polymyxin B in combination with another antimicrobial agent.

Materials:

  • Polymyxin B and second antimicrobial agent at fixed concentrations (e.g., 0.5x, 1x, or 2x MIC).

  • Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • CAMHB.

  • Sterile culture tubes.

  • Agar (B569324) plates for colony counting.

Procedure:

  • Setup:

    • Prepare culture tubes with CAMHB containing:

      • No antibiotic (growth control).

      • Polymyxin B alone.

      • Second antibiotic alone.

      • Polymyxin B and the second antibiotic in combination.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the aliquots and plate them onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

      • Indifference: A < 2 log₁₀ change in CFU/mL by the combination compared to the most active single agent.

      • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL at 24 hours by the combination compared to the most active single agent.

Visualizations

Signaling Pathway: Polymyxin B Mechanism of Action

PolymyxinB_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Negatively Charged Phosphate Groups LipidA Lipid A Displacement Displacement of Divalent Cations LPS->Displacement binds to Cations {Ca²⁺ / Mg²⁺|Membrane Stabilization} Cations->Displacement PolymyxinB Polymyxin B (Cationic) PolymyxinB->LPS Electrostatic Interaction Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization CellDeath Cell Death Permeabilization->CellDeath

Caption: Mechanism of Polymyxin B action on the bacterial outer membrane.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Antibiotics Start->PrepareDilutions PlateSetup Set up 96-well Plate with Antibiotic Matrix PrepareDilutions->PlateSetup Inoculate Inoculate with Bacterial Suspension (~5x10^5 CFU/mL) PlateSetup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MICs (Visual or OD) Incubate->ReadMIC CalculateFIC Calculate FIC Index FICi = FIC_A + FIC_B ReadMIC->CalculateFIC Interpret Interpret Results (Synergy, Additive, etc.) CalculateFIC->Interpret End End Interpret->End

Caption: Workflow for performing a checkerboard synergy assay.

Logical Relationship: Interpretation of FIC Index

FIC_Interpretation FICi FIC Index Value Synergy Synergy FICi->Synergy ≤ 0.5 Additive Additive FICi->Additive > 0.5 to ≤ 1 Indifference Indifference FICi->Indifference > 1 to ≤ 4 Antagonism Antagonism FICi->Antagonism > 4

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Toxicity Considerations

While effective, Polymyxin B is associated with potential nephrotoxicity and neurotoxicity. However, recent studies suggest that with careful dosing and management, the incidence and severity of these toxic effects are less than previously reported. The use of Polymyxin B in combination therapies may allow for lower doses to be used, potentially reducing the risk of toxicity while maintaining or enhancing antibacterial efficacy.

Conclusion

The combination of Polymyxin B with other antibiotics presents a promising strategy to combat multidrug-resistant Gram-negative infections. The protocols and data presented here provide a foundation for researchers to explore and validate novel synergistic combinations in the ongoing effort to overcome antimicrobial resistance. Careful in vitro evaluation using standardized methods like the checkerboard and time-kill assays is a critical first step in the development of new therapeutic regimens.

References

Application Notes and Protocols: Epelmycin B Lipopolysaccharide (LPS) Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The interaction of molecules with LPS is a critical area of study for the development of new antimicrobial agents and therapies for sepsis. Epelmycin B is a compound of interest for its potential antimicrobial properties. This document provides a detailed experimental protocol for assessing the binding of this compound to LPS using a fluorescence-based displacement assay. This method is a robust and sensitive technique for quantifying the interaction between a small molecule and LPS.

The protocol outlined below utilizes a fluorescently labeled probe known to bind to LPS. The displacement of this probe by this compound results in a change in the fluorescent signal, which can be used to determine the binding affinity of this compound for LPS. Polymyxin (B74138) B, a well-characterized LPS-binding antibiotic, is used as a positive control to validate the assay.[1][2][3]

Signaling Pathway of LPS Recognition

LPS is primarily recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14 on the surface of immune cells such as macrophages and dendritic cells.[4][5][6] This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of the innate immune response.[4][5] Understanding this pathway is crucial for contextualizing the importance of LPS binding and its potential inhibition.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Binds to CD14 CD14 LBP->CD14 Transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NF_kB NF-κB Activation TRAF6->NF_kB Leads to Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces Transcription of

Caption: Lipopolysaccharide (LPS) signaling pathway.

Experimental Protocol: Fluorescence Displacement Assay

This protocol describes a method to determine the binding of this compound to LPS by measuring the displacement of a fluorescent probe. A common probe used for this type of assay is Dansyl-Polymyxin B, which exhibits increased fluorescence upon binding to LPS.[7] The addition of a competitive binder, such as this compound, will displace Dansyl-Polymyxin B, leading to a decrease in fluorescence.

Materials and Reagents
  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (or other desired strain)

  • Dansyl-Polymyxin B (or other suitable fluorescent LPS probe)

  • Polymyxin B (as a positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black microplates, low-binding

  • Fluorometer capable of excitation at ~340 nm and emission at ~485 nm

Experimental Workflow

Caption: Workflow for the fluorescence displacement assay.

Detailed Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of LPS (e.g., 1 mg/mL) in endotoxin-free water. Sonicate for 15 minutes to ensure disaggregation.[8]

    • Prepare a stock solution of Dansyl-Polymyxin B (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable solvent.

    • Prepare a stock solution of Polymyxin B (e.g., 1 mM) in water.

    • Prepare serial dilutions of this compound and Polymyxin B in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well black microplate, add the assay buffer.

    • Add LPS to a final concentration that gives a robust fluorescent signal with the probe (this will require optimization, but a starting point could be 10 µg/mL).

    • Add Dansyl-Polymyxin B to a final concentration that is below the saturation point for LPS binding (e.g., 1 µM, also requires optimization).

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the binding of Dansyl-Polymyxin B to LPS.

    • Add the serial dilutions of this compound or the positive control, Polymyxin B, to the wells. Include a control with no competitor.

    • Incubate for an additional 30-60 minutes at room temperature, protected from light, to allow for the displacement of the fluorescent probe.

    • Measure the fluorescence intensity using a fluorometer with excitation at approximately 340 nm and emission at approximately 485 nm.

  • Data Analysis:

    • The percentage of probe displacement can be calculated using the following formula: % Displacement = 100 * (1 - (F - F_min) / (F_max - F_min)) where:

      • F is the fluorescence intensity in the presence of the competitor.

      • F_max is the fluorescence intensity with no competitor.

      • F_min is the fluorescence intensity of the probe alone (no LPS).

    • Plot the percentage of displacement against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that causes 50% displacement of the fluorescent probe, by fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[1] Ki = IC50 / (1 + [Probe] / Kd) where:

      • [Probe] is the concentration of the fluorescent probe.

      • Kd is the dissociation constant of the fluorescent probe for LPS (this needs to be determined in a separate saturation binding experiment).

Data Presentation

The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Determination of IC50 Values for LPS Binding

CompoundIC50 (µM)Standard Deviation
This compoundEnter ValueEnter Value
Polymyxin BEnter ValueEnter Value

Table 2: Calculated Inhibition Constants (Ki) for LPS Binding

CompoundKi (µM)Standard Deviation
This compoundEnter ValueEnter Value
Polymyxin BEnter ValueEnter Value

Alternative and Complementary Assays

While the fluorescence displacement assay is a robust method, other techniques can be employed to confirm and complement the findings.

  • Limulus Amebocyte Lysate (LAL) Assay: This assay is the standard for detecting and quantifying endotoxins.[9][10][11][12] It is based on the clotting cascade of amebocytes from the horseshoe crab, which is triggered by LPS.[10][12] The inhibition of this cascade by an LPS-binding molecule can be measured. The main variations of the LAL test are the gel-clot, turbidimetric, and chromogenic methods.[9][10][13]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding between an immobilized ligand and an analyte in real-time.[8][14][15][16][17] For LPS binding studies, either LPS or the small molecule can be immobilized on the sensor chip.[8][14][15]

  • Intrinsic Tryptophan Fluorescence: If the LPS-binding molecule contains tryptophan residues, its binding to LPS may result in a change in the intrinsic fluorescence of the tryptophan, which can be used to determine binding affinity.[18]

Conclusion

This document provides a comprehensive protocol for an this compound lipopolysaccharide (LPS) binding assay using a fluorescence displacement method. The provided workflow, data presentation tables, and visualization of the LPS signaling pathway are intended to guide researchers in the successful execution and interpretation of these experiments. It is important to note that the specific concentrations of reagents and incubation times may require optimization for the particular experimental setup and the properties of this compound. The use of a positive control, such as Polymyxin B, is crucial for validating the assay results. Further characterization using complementary techniques is recommended to provide a more complete understanding of the this compound-LPS interaction.

References

Application of Epelmycin B in Animal Models of Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on Epelmycin B is limited, particularly concerning its application in animal models of infection. This compound is classified as an anthracycline antibiotic, a class of compounds known for both antimicrobial and antineoplastic activities.[1] Due to the scarcity of in vivo infection data for this compound, this document will provide a general overview of this compound based on available information and will use the well-documented anthracycline antibiotic, Mitoxantrone , as a representative model to detail experimental protocols and applications in animal infection models. Mitoxantrone has recently been shown to have therapeutic efficacy in a murine infection model, making it a suitable proxy for illustrating the potential application of an anthracycline in this context.[2]

Introduction to this compound

This compound is an anthracycline antibiotic isolated from Streptomyces violaceus.[3] Like other anthracyclines, it possesses a tetracyclic quinone structure glycosidically linked to an amino sugar. In vitro studies have demonstrated that this compound exhibits activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans.[1] Additionally, it has shown cytotoxic activity against murine leukemic L1210 cells. The primary mechanism of action for anthracyclines typically involves the intercalation of DNA and inhibition of topoisomerase II, leading to DNA damage and reactive oxygen species (ROS) production, which contribute to their bactericidal effects.

Application of Mitoxantrone (as a proxy for this compound) in a Murine Infection Model

Recent research has repurposed the anthracycline drug Mitoxantrone, demonstrating its efficacy in a murine infection model against multidrug-resistant (MDR) bacteria. These studies highlight the potential of this drug class for antibacterial therapy.

Summary of In Vivo Efficacy Data

The following table summarizes the quantitative data from a study evaluating the efficacy of Mitoxantrone in a murine peritonitis/sepsis model.

Animal ModelPathogenTreatmentDoseAdministration RouteEfficacy OutcomeReference
MurineE. coli (MDR)Mitoxantrone1 mg/kgIntraperitonealSignificant reduction in bacterial burden in peritoneal fluid and blood
MurineK. pneumoniae (MDR)Mitoxantrone1 mg/kgIntraperitonealSignificant reduction in bacterial burden in peritoneal fluid and blood
MurineP. aeruginosa (MDR)Mitoxantrone1 mg/kgIntraperitonealSignificant reduction in bacterial burden in peritoneal fluid and blood

Experimental Protocols

The following is a detailed protocol for a murine peritonitis/sepsis model used to evaluate the in vivo efficacy of anthracycline antibiotics like Mitoxantrone.

Murine Peritonitis/Sepsis Model

Objective: To assess the therapeutic efficacy of an antimicrobial agent in reducing bacterial load in a mouse model of acute systemic infection.

Materials:

  • Specific pathogen-free mice (e.g., ICR mice, female, 6-8 weeks old)

  • Multidrug-resistant bacterial strain (e.g., E. coli, K. pneumoniae)

  • Tryptic Soy Broth (TSB) for bacterial culture

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., Mitoxantrone) dissolved in a suitable vehicle

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for injection and blood collection

  • Equipment for euthanasia (e.g., CO2 chamber)

  • Plates for bacterial enumeration (e.g., Tryptic Soy Agar - TSA)

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in TSB at 37°C with shaking. b. Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase. c. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Induction of Infection: a. Anesthetize the mice using isoflurane. b. Administer the bacterial suspension (e.g., 0.1 mL) via intraperitoneal (i.p.) injection.

  • Treatment Administration: a. At a specified time post-infection (e.g., 1 hour), administer the test compound (Mitoxantrone) or vehicle control via i.p. injection. The volume and concentration should be based on the desired dosage (e.g., 1 mg/kg).

  • Sample Collection and Analysis: a. At a predetermined endpoint (e.g., 6 hours post-treatment), euthanize the mice. b. Collect peritoneal lavage fluid by injecting a known volume of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid. c. Collect blood via cardiac puncture. d. Perform serial dilutions of the peritoneal fluid and blood in sterile PBS. e. Plate the dilutions onto TSA plates and incubate overnight at 37°C. f. Enumerate the bacterial colonies to determine the CFU/mL in the peritoneal fluid and blood.

  • Data Analysis: a. Compare the bacterial loads (CFU/mL) in the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). A significant reduction in CFU indicates therapeutic efficacy.

Visualizations

Proposed Antibacterial Mechanism of Action for Anthracyclines

Anthracycline_Mechanism Proposed Antibacterial Mechanism of Anthracyclines Anthracycline Anthracycline (e.g., Mitoxantrone) BacterialCell Bacterial Cell Anthracycline->BacterialCell Enters Cell MembraneDamage Membrane Damage BacterialCell->MembraneDamage Induces DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition BacterialCell->DNA_Intercalation ROS_Production Increased ROS Production BacterialCell->ROS_Production CellDeath Bacterial Cell Death MembraneDamage->CellDeath DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS_Production->DNA_Damage DNA_Damage->CellDeath

Caption: Proposed antibacterial mechanism of action for anthracyclines.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_animal_phase Animal Phase cluster_analysis Analysis BacterialCulture 1. Bacterial Culture (e.g., E. coli) InoculumPrep 2. Inoculum Preparation (1x10^7 CFU/mL) BacterialCulture->InoculumPrep Infection 3. Induce Peritonitis (i.p. injection) InoculumPrep->Infection Treatment 4. Administer Treatment (Mitoxantrone or Vehicle) Infection->Treatment Endpoint 5. Humane Endpoint (e.g., 6h post-treatment) Treatment->Endpoint SampleCollection 6. Collect Samples (Peritoneal Fluid & Blood) Endpoint->SampleCollection BacterialEnumeration 7. Bacterial Enumeration (CFU/mL) SampleCollection->BacterialEnumeration DataAnalysis 8. Statistical Analysis BacterialEnumeration->DataAnalysis

Caption: Workflow for the murine peritonitis/sepsis model.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Epelmycin B and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycins are a class of anthracycline antibiotics known for their potential therapeutic applications. Accurate and robust analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds and their derivatives. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of these complex molecules. These application notes provide detailed protocols and data interpretation guidelines for the mass spectrometric analysis of Epelmycin B and its related compounds. Due to the limited availability of specific data for this compound, these notes will also draw upon the analysis of the closely related Epelmycin A and general fragmentation patterns of anthracycline antibiotics.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for Epelmycin A, which can be used as a reference for the analysis of this compound and its derivatives. The primary fragmentation pathway for anthracyclines involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moieties.[1][2][3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Epelmycin AC₄₂H₅₃NO₁₅811.9812.35669.2, 525.1, 381.1Cleavage of glycosidic bonds, loss of sugar moieties
This compoundC₄₂H₅₁NO₁₆825.85826.33Not availableExpected to follow a similar fragmentation pattern to Epelmycin A
Epelmycin DC₃₀H₃₅NO₁₁585.6586.23Not availableExpected to follow a similar fragmentation pattern to Epelmycin A

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible LC-MS/MS analysis. The following is a general protocol for the extraction of Epelmycins from biological matrices such as plasma or tissue.

Materials:

  • Extraction Buffer: 10 mM Ammonium Acetate, 0.4 mM Na₂EDTA, 1% NaCl, 2% Trichloroacetic Acid (TCA)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

  • Homogenization: Homogenize tissue samples (2g) or take plasma samples (10 mL) and place them in a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of extraction buffer, vortex for 10 seconds, and shake for 1 minute.

  • Protein Precipitation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cleanup:

    • Condition the SPE cartridge with 1.5 mL of methanol followed by 1.5 mL of water.

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with an appropriate solvent, such as methanol or a mixture of formic acid/isopropanol/water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)

UPLC Conditions:

  • Column: ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its derivatives based on initial full-scan and product ion scan experiments. For Epelmycin A, a potential transition would be m/z 812.35 -> 669.2.

Data Interpretation and Fragmentation Pathway

The fragmentation of anthracyclines in the mass spectrometer is characterized by the cleavage of the glycosidic bonds, leading to the sequential loss of the sugar moieties from the aglycone core.[1][2][3] The proposed fragmentation pathway for Epelmycin A is illustrated in the diagram below. This pathway can be used as a guide to interpret the mass spectra of this compound and its derivatives.

fragmentation_pathway M Epelmycin A [M+H]⁺ m/z 812.35 F1 Fragment 1 m/z 669.2 (Loss of terminal sugar) M->F1 - C₅H₉O₂ F2 Fragment 2 m/z 525.1 (Loss of second sugar) F1->F2 - C₇H₁₂NO₂ F3 Aglycone m/z 381.1 F2->F3 - C₇H₁₂NO₃

Caption: Proposed fragmentation pathway of Epelmycin A.

Experimental Workflow

The overall workflow for the analysis of this compound and its derivatives is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Buffer Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: General experimental workflow for Epelmycin analysis.

Signaling Pathway (Generalized for Anthracyclines)

While the specific signaling pathways affected by Epelmycins are not yet fully elucidated, anthracyclines are generally known to exert their cytotoxic effects through mechanisms including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), which can lead to apoptosis. The following diagram illustrates a generalized signaling pathway for anthracycline-induced apoptosis.

signaling_pathway Anthracycline Anthracycline (e.g., Epelmycin) DNA DNA Intercalation Anthracycline->DNA TopoII Topoisomerase II Inhibition Anthracycline->TopoII ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Generalized signaling pathway for anthracycline cytotoxicity.

References

Application Notes and Protocols for Fluorescent Labeling of Epelmycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of small molecules like Epelmycin B is a powerful technique for visualizing their subcellular localization, tracking their uptake and distribution within cells, and studying their mechanism of action.[] The choice of labeling strategy is critical to ensure that the biological activity of this compound is not compromised. This guide outlines two primary strategies for fluorescently conjugating this compound, targeting its likely hydroxyl and carboxylic acid functionalities.

Note: Anthracyclines themselves are fluorescent molecules.[4][5] However, their native fluorescence may not be optimal for all microscopy applications due to factors like quantum yield, photostability, or spectral overlap with other cellular components.[4][5] Covalent labeling with a bright and photostable fluorescent dye can significantly enhance detection and enable multi-color imaging experiments.

Labeling Strategies

Two principal strategies are proposed for the fluorescent labeling of this compound, based on the functional groups presumed to be present from its analogue, Epelmycin A:

  • Labeling of Hydroxyl Groups: Epelmycin A has multiple hydroxyl groups that can be targeted for labeling.[1] One common method is to use fluorescent dyes containing a sulfonyl chloride reactive group, which can form a stable sulfonate ester with hydroxyl groups under basic conditions.[6]

  • Labeling of Carboxylic Acid Groups: Epelmycin A contains a methyl ester which can be hydrolyzed to a carboxylic acid.[1] This carboxylic acid can then be coupled to a fluorescent dye containing a primary amine using a carbodiimide (B86325) crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8][9]

Data Presentation: Comparison of Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific experimental requirements, including the available excitation sources and emission filters on the fluorescence microscope. Below is a table summarizing the properties of some common fluorescent dyes suitable for labeling this compound.

FluorophoreReactive Group for LabelingExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
For Hydroxyl Group Labeling
Texas Red™ Sulfonyl ChlorideSulfonyl Chloride5956150.54High
Dansyl ChlorideSulfonyl Chloride3355180.50-0.85Moderate
For Carboxylic Acid Labeling
Alexa Fluor™ 488 CadaverineAmine4955190.92High
Alexa Fluor™ 555 CadaverineAmine5555650.10High
Alexa Fluor™ 647 CadaverineAmine6506680.33High
Fluorescein CadaverineAmine4945180.92Low
Rhodamine B CadaverineAmine5485700.70Moderate

Experimental Protocols

Important Considerations Before Starting:

  • Purity of this compound: Ensure the starting material is of high purity to avoid labeling of impurities.

  • Solubility: this compound may have limited solubility in aqueous buffers. The use of co-solvents like DMSO or DMF may be necessary.

  • Stoichiometry: The molar ratio of the fluorescent dye to this compound should be optimized to achieve a degree of labeling (DOL) of approximately 1. Over-labeling can lead to fluorescence quenching and altered biological activity.

  • Purification: Removal of unreacted dye is crucial to reduce background fluorescence. Size-exclusion chromatography, dialysis, or reverse-phase HPLC are common purification methods.

  • Characterization: The final labeled product should be characterized by spectrophotometry (to determine the DOL) and mass spectrometry (to confirm the conjugation).

  • Activity Assay: It is essential to perform a biological activity assay to confirm that the labeled this compound retains its intended function.

Protocol 1: Labeling of this compound via Hydroxyl Groups using a Sulfonyl Chloride Reactive Dye

This protocol describes the labeling of this compound with Texas Red™ Sulfonyl Chloride.

Materials:

  • This compound

  • Texas Red™ Sulfonyl Chloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-5 mg/mL).

  • Preparation of Dye Solution:

    • Immediately before use, dissolve Texas Red™ Sulfonyl Chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the this compound solution to the 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0). The final concentration of the organic solvent should be kept below 10% to maintain the aqueous buffer's integrity.

    • With rapid stirring, add a 10 to 20-fold molar excess of the dissolved Texas Red™ Sulfonyl Chloride to the this compound solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled this compound:

    • Stop the reaction by adding a quenching agent like hydroxylamine (B1172632) (final concentration 10-50 mM).

    • Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled this compound (typically the first colored fractions).

  • Characterization:

    • Measure the absorbance of the purified conjugate at the absorbance maximum of this compound and the absorbance maximum of the dye to determine the degree of labeling.

    • Confirm the conjugation by mass spectrometry.

  • Storage:

    • Lyophilize the purified, labeled this compound and store it at -20°C, desiccated and protected from light.

Protocol 2: Labeling of this compound via Carboxylic Acid Groups using Carbodiimide Chemistry

This protocol requires the initial hydrolysis of the methyl ester in this compound to a carboxylic acid.

Part A: Hydrolysis of Methyl Ester

  • Dissolve this compound in a mixture of methanol (B129727) and a mild aqueous base (e.g., 0.1 M sodium bicarbonate).

  • Stir the reaction at room temperature and monitor the hydrolysis by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, neutralize the solution with a mild acid (e.g., 0.1 M HCl) and purify the resulting carboxylic acid derivative of this compound.

Part B: EDC/NHS Coupling to an Amine-Reactive Dye

Materials:

  • Carboxylic acid derivative of this compound

  • Alexa Fluor™ 488 Cadaverine (or other amine-containing dye)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid derivative of this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Amine-Reactive Dye:

    • Dissolve the amine-containing fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine) in Coupling Buffer.

    • Add the activated this compound solution to the dye solution. A 10-20 fold molar excess of the dye is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M sodium phosphate (B84403) buffer.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Solution and incubate for 15 minutes.

    • Purify the conjugate using a size-exclusion chromatography column as described in Protocol 1.

  • Characterization and Storage:

    • Characterize and store the labeled this compound as described in Protocol 1.

Visualization and Workflow Diagrams

G General Workflow for Fluorescent Labeling of this compound cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis EpelmycinB This compound Reaction Reaction Mixture (this compound + Dye + Reagents) EpelmycinB->Reaction Dye Fluorescent Dye Dye->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Incubation Analysis Characterization (Spectroscopy, MS) Purification->Analysis FinalProduct Fluorescently Labeled This compound Analysis->FinalProduct

Caption: General experimental workflow for fluorescently labeling this compound.

G Decision Pathway for Labeling Strategy Start Start: Labeling this compound CheckFunctionalGroup Identify Target Functional Group Start->CheckFunctionalGroup Hydroxyl Hydroxyl Group (-OH) CheckFunctionalGroup->Hydroxyl Available Carboxyl Carboxylic Acid (-COOH) (after hydrolysis) CheckFunctionalGroup->Carboxyl Available SelectDyeOH Select Sulfonyl Chloride Dye (e.g., Texas Red-SC) Hydroxyl->SelectDyeOH SelectDyeCOOH Select Amine-Reactive Dye (e.g., Alexa Fluor-Cadaverine) Carboxyl->SelectDyeCOOH ReactionOH Sulfonate Ester Formation (Basic pH) SelectDyeOH->ReactionOH ReactionCOOH Amide Bond Formation (EDC/NHS Chemistry) SelectDyeCOOH->ReactionCOOH End Purified Labeled this compound ReactionOH->End ReactionCOOH->End

Caption: Decision-making process for choosing a labeling strategy for this compound.

G Carbodiimide (EDC) Coupling Pathway EpelmycinCOOH Epelmycin-COOH ActiveIntermediate O-acylisourea intermediate (unstable) EpelmycinCOOH->ActiveIntermediate + EDC EDC EDC->ActiveIntermediate + NHSEster Amine-reactive NHS-ester (more stable) ActiveIntermediate->NHSEster + Sulfo-NHS NHS Sulfo-NHS LabeledProduct Fluorescently Labeled this compound NHSEster->LabeledProduct + Amine Dye AmineDye Fluorescent Dye-NH2 AmineDye->LabeledProduct +

Caption: Chemical pathway for labeling a carboxylic acid with an amine-containing dye using EDC/NHS chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Epelmycin B Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Epelmycin B in aqueous solutions during experiments. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time in my cell culture media. What could be the cause?

A1: Loss of activity is a strong indicator of compound degradation. This compound, as an anthracycline, is susceptible to degradation in aqueous environments, particularly in complex media like cell culture broths.[1][2] The rate of degradation can be influenced by several factors including pH, temperature, and exposure to light.[3][4] Furthermore, some components of culture media, such as certain amino acids and metal ions, can accelerate the degradation of anthracyclines.[2]

Q2: I've noticed a change in the color of my this compound solution. Does this signify degradation?

A2: Yes, a change in the color of your this compound solution can indicate chemical degradation. Anthracyclines are known to undergo structural changes that can alter their chromophores, leading to a visible color shift. It is recommended to discard any solution that has visibly changed color and prepare a fresh stock.

Q3: What is the optimal pH range for storing this compound in an aqueous solution?

A3: While specific data for this compound is limited, studies on structurally similar anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) show that they are more stable in acidic conditions. For instance, doxorubicin shows minimal degradation at pH 4.8 over several hours, while its degradation rate increases significantly at a neutral pH of 7.4. Therefore, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 4.5-5.5) if compatible with your experimental design.

Q4: How should I store my this compound stock solutions?

A4: For maximum stability, it is recommended to store this compound stock solutions at low temperatures, protected from light. Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. When preparing aqueous working solutions, they should be made fresh for each experiment and used immediately.

Q5: Can the type of container I use affect the stability of my this compound solution?

A5: Yes, the container material can impact the concentration and stability of your solution. Anthracyclines like doxorubicin have been shown to adsorb to certain types of container surfaces, particularly at low concentrations. To minimize adsorptive losses, it is recommended to use polypropylene (B1209903) or glass containers.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

This is a common problem when working with potentially unstable compounds. The following workflow can help you troubleshoot the issue.

Troubleshooting Inconsistent Assay Results A Inconsistent Assay Results B Check for Compound Precipitation A->B C Visually inspect solution Centrifuge a sample B->C D Precipitate Observed C->D Yes E No Precipitate C->E No K Optimize Solvent/Buffer Use co-solvents if necessary D->K F Investigate Compound Degradation E->F G Prepare fresh solution Use immediately F->G H Run Time-Course Experiment (e.g., 0, 2, 4, 8, 24h) F->H I Activity Decreases Over Time H->I Yes J Activity Stable H->J No L Implement Stability-Enhancing Measures (see below) I->L M Review Assay Protocol Check cell health, seeding density, etc. J->M

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue: Suspected degradation of this compound in solution.

If you suspect your compound is degrading, the following steps can help you confirm this and mitigate the problem.

Investigating and Mitigating Degradation cluster_factors Factors Influencing Stability cluster_solutions Potential Solutions pH pH Sol1 Use Acidic Buffer (pH 4.5-5.5) pH->Sol1 Temp Temperature Sol2 Store at -20°C or lower Prepare fresh working solutions Temp->Sol2 Light Light Sol3 Protect from light (amber vials, foil) Light->Sol3 Container Container Material Sol4 Use Polypropylene or Glass Container->Sol4 Media Culture Media Components Sol5 Minimize incubation time in media Media->Sol5

Caption: Key factors affecting this compound stability and corresponding solutions.

Data on the Stability of Related Anthracyclines

The following tables summarize the stability of doxorubicin and daunorubicin in aqueous solutions under various conditions. This data can be used as a proxy to guide the handling of this compound.

Table 1: Effect of pH and Temperature on Doxorubicin Stability

pHTemperature (°C)Degradation Rate Constant (h⁻¹)Half-life (h)Reference
4.837~0.0021~330
6.537Varies with concentration-
7.437~0.019~36

Table 2: Stability of Doxorubicin and Daunorubicin in Infusion Fluids

DrugInfusion Fluid (pH)Storage Temperature (°C)Duration of Stability (>90% initial concentration)Reference
Doxorubicin5% Dextrose (pH ~4.4)Ambient> 48 hours
Doxorubicin0.9% Sodium Chloride (pH ~5.7)Ambient> 48 hours
Daunorubicin5% Dextrose (pH ~4.4)Ambient> 48 hours
Daunorubicin0.9% Sodium Chloride (pH ~5.7)Ambient> 48 hours
Doxorubicin0.9% Sodium Chloride (pH 6.47)4At least 43 days
Daunorubicin0.9% Sodium Chloride (pH 6.47)4At least 43 days

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution by HPLC

This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., buffer, cell culture medium) over time.

1. Materials and Reagents:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other appropriate buffer components (HPLC grade)

  • The aqueous solution of interest (e.g., PBS, cell culture medium)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubator or water bath

  • Autosampler vials (polypropylene or glass)

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C.

  • Test Solution: Dilute the this compound stock solution in the aqueous solution of interest to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

3. Experimental Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, and inject it into the HPLC system to determine the initial concentration.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.

  • Sample Analysis: Analyze each aliquot by HPLC.

4. HPLC Method (Example Conditions - to be optimized for this compound):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at the absorbance maximum of this compound, or fluorescence detection if applicable.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

  • If applicable, calculate the degradation rate constant and half-life by fitting the data to an appropriate kinetic model (e.g., first-order decay).

HPLC Stability Assay Workflow Prep Prepare this compound Test Solution T0 Analyze T=0 Sample (HPLC) Prep->T0 Incubate Incubate Solution under Test Conditions Prep->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze Aliquots (HPLC) Sample->Analyze Data Calculate % Remaining and Degradation Kinetics Analyze->Data

Caption: Workflow for the HPLC-based stability assessment of this compound.

References

Technical Support Center: Ensuring the Stability of Epelmycin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epelmycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many complex polyketides, this compound is susceptible to degradation from several factors. The primary environmental variables to control are temperature, exposure to light, pH of the solution, and presence of oxidizing agents. Storing the compound under inappropriate conditions can lead to hydrolysis, oxidation, or photolytic cleavage, resulting in a loss of potency and the formation of impurities.

Q2: What are the recommended general storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light. If it must be stored in solution, use a buffered solution at a slightly acidic pH (e.g., pH 5-6), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: How can I tell if my stock of this compound has degraded?

A3: Degradation can be identified by a decrease in biological activity in your assays, changes in the physical appearance of the compound (e.g., color change), or the appearance of additional peaks in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).[1] Regular purity checks using a validated HPLC method are recommended to monitor the integrity of your stock over time.

Q4: Can I store this compound dissolved in an organic solvent like DMSO?

A4: Yes, DMSO is a common solvent for creating stock solutions. However, it is crucial to use anhydrous DMSO as water content can promote hydrolysis. Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize exposure to moisture and repeated freeze-thaw cycles. Long-term storage in DMSO at room temperature is not recommended.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Reduced potency or inconsistent results in bioassays. Degradation of this compound stock.1. Verify storage conditions (temperature, light protection). 2. Perform a purity check of the stock solution using HPLC. 3. Prepare a fresh stock solution from a new vial of lyophilized powder. 4. Re-qualify the new stock to ensure expected activity.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.1. Identify the potential degradation pathway (hydrolysis, oxidation). 2. Adjust storage conditions to mitigate this pathway (e.g., use a buffered solution, add antioxidants). 3. Consider performing stress testing to identify optimal storage conditions.[2]
Change in color or appearance of the lyophilized powder or solution. Significant degradation or contamination.1. Discard the stock immediately. 2. Review handling and storage procedures to identify the source of the problem. 3. Prepare a fresh stock from a reliable source.
Precipitation of the compound in the stock solution upon thawing. Poor solubility or compound degradation.1. Gently warm the solution to 37°C to try and redissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a fresh, lower concentration stock. 3. Ensure the storage buffer is appropriate for maintaining solubility.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and degradation of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 280 nm (or a wavelength appropriate for this compound's chromophore)

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of 1 mg/mL in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis:

    • Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Accelerated Stability Study (Stress Testing)

This protocol helps to identify the likely degradation pathways and determine the intrinsic stability of this compound.[2]

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) and as a solid.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid compound and the solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and the solution to light conditions as specified in ICH Q1B guidelines.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid), neutralize the acid/base samples and analyze all samples by the stability-indicating HPLC method.

    • Characterize major degradation products using LC-MS to elucidate degradation pathways.[3][4]

Visualizations

Degradation_Pathways Epelmycin_B This compound (Active Compound) Hydrolysis Hydrolytic Degradation (Inactive Products) Epelmycin_B->Hydrolysis  High/Low pH,  Water Oxidation Oxidative Degradation (Inactive Products) Epelmycin_B->Oxidation  Oxygen,  Peroxides Photodegradation Photolytic Degradation (Inactive Products) Epelmycin_B->Photodegradation  UV/Visible Light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Interpretation Prep Prepare this compound Stock Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC Purity Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Report Determine Optimal Storage Conditions LCMS->Report

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Improving the Solubility of Epelmycin B for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Epelmycin B in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in the laboratory.

Issue 1: this compound Fails to Dissolve in Common Solvents

Question: I am having difficulty dissolving this compound powder. What solvent should I use, and what is the best procedure?

Answer:

This compound, like many complex natural products, is expected to have low aqueous solubility. The choice of solvent is critical for preparing a stock solution.

Recommended Solvents and Protocol:

SolventRecommended Starting ConcentrationProtocolConsiderations
Dimethyl Sulfoxide (DMSO) 10-50 mM1. Weigh the required amount of this compound. 2. Add the appropriate volume of high-purity DMSO. 3. Vortex thoroughly. 4. If necessary, use a brief sonication in a water bath to aid dissolution.DMSO is a common solvent for hydrophobic compounds but can be toxic to cells at concentrations typically above 0.5%.[1] Always aim for a final DMSO concentration in your assay medium of less than 0.1%.
Ethanol 1-10 mMFollow the same protocol as for DMSO.Ethanol can also be toxic to cells. Ensure the final concentration in your experiment is well-tolerated by your cell line.
Other Organic Solvents VariableSolvents like methanol, acetone, or acetonitrile (B52724) can also be tested.[2][3]The miscibility of these solvents with your aqueous experimental medium should be considered to avoid precipitation.

Issue 2: Precipitation Occurs When Diluting the this compound Stock Solution in Aqueous Media

Question: My this compound stock solution in DMSO is clear, but a precipitate forms immediately when I add it to my cell culture medium. How can I prevent this?

Answer:

This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs because the compound's solubility drastically decreases when the highly organic solvent of the stock solution is diluted into an aqueous environment.

Troubleshooting Steps:

  • Optimize the Dilution Technique:

    • Pre-warm the medium: Always use cell culture medium pre-warmed to 37°C.[1]

    • Gradual addition: Add the DMSO stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.[4]

    • Serial dilutions: Perform an intermediate dilution of the stock solution in the medium before preparing the final concentration.[4]

  • Reduce the Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the culture medium. Perform a dose-response experiment to identify the highest soluble concentration that still yields the desired biological effect.

  • Lower the DMSO Concentration in the Stock: A very high concentration in the stock solution can exacerbate precipitation upon dilution. Try preparing a lower concentration stock solution if your experimental design allows for a larger volume to be added to the medium without exceeding the final DMSO tolerance of your cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a working solution of this compound for cell-based assays?

A1: The recommended method involves creating a high-concentration stock solution in an organic solvent like DMSO, followed by careful serial dilution into your final, pre-warmed cell culture medium.

dot graph "Experimental_Workflow_for_Epelmycin_B_Working_Solution" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Stock_Prep" { label="Stock Solution Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; stock [label="High-Concentration Stock\nin 100% DMSO (e.g., 50 mM)"]; }

subgraph "cluster_Working_Prep" { label="Working Solution Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Dilution\nin pre-warmed medium"]; final [label="Final Working Solution\n(e.g., 10 µM in <0.1% DMSO)"]; }

subgraph "cluster_Application" { label="Application"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="Add to Cell Culture"]; }

stock -> intermediate [label="Slowly add to\nvortexing medium"]; intermediate -> final [label="Further dilute"]; final -> assay; } caption { label="Workflow for Preparing this compound Working Solution"; fontsize=10; fontcolor="#5F6368"; }

Caption: Workflow for Preparing this compound Working Solution

Q2: I observe a precipitate in my culture plates after a few hours of incubation with this compound. What could be the cause?

A2: Delayed precipitation can occur due to several factors:

  • Temperature shifts: Moving plates between the incubator and the microscope can cause temperature fluctuations that affect solubility.

  • pH changes: Cellular metabolism can alter the pH of the medium, which may impact the solubility of this compound.[5]

  • Interaction with media components: this compound might interact with salts, proteins (especially from serum), or other components in the medium, leading to the formation of insoluble complexes over time.[5]

Q3: Can I use formulation strategies to improve the solubility of this compound for in vivo studies?

A3: Yes, for in vivo experiments, more advanced formulation strategies are often necessary to enhance solubility and bioavailability.[6] These can include:

  • Co-solvents: Using a mixture of water-miscible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.[7]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[7]

  • Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by utilizing lipid uptake pathways.[6][8]

  • Cyclodextrins: These can form inclusion complexes with the drug, increasing its aqueous solubility.[7][9]

dot graph "Solubility_Enhancement_Decision_Pathway" { graph [nodesep=0.4, ranksep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Poorly Soluble\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vitro [label="For In Vitro Use?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="For In Vivo Use?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent [label="Co-solvent System\n(e.g., DMSO, Ethanol)"]; ph_adjust [label="pH Adjustment"]; surfactant [label="Surfactants"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; lipid [label="Lipid-Based Formulation\n(e.g., SEDDS)"]; solid_disp [label="Amorphous Solid\nDispersion"]; particle_red [label="Particle Size\nReduction"];

start -> in_vitro; in_vitro -> cosolvent [label="Yes"]; in_vitro -> in_vivo [label="No"];

cosolvent -> ph_adjust; ph_adjust -> surfactant;

in_vivo -> lipid [label="Yes"]; lipid -> solid_disp; solid_disp -> particle_red; } caption { label="Decision Pathway for Solubility Enhancement"; fontsize=10; fontcolor="#5F6368"; }

Caption: Decision Pathway for Solubility Enhancement

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps you determine the practical solubility limit of this compound in your specific experimental conditions to avoid precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations ranging from 100 µM down to 0.1 µM.

  • Include Controls:

    • Negative Control: Wells containing only the cell culture medium.

    • Vehicle Control: Wells containing the medium with the highest concentration of DMSO used in the dilutions.

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Observe for Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • Quantitative Assessment: Measure the absorbance of the plate at 600 nm. An increase in absorbance compared to the controls indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear both visually and by absorbance measurement is your maximum working soluble concentration.

References

Epelmycin B Resistance: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering resistance to Epelmycin B. This guide provides troubleshooting protocols and frequently asked questions to help you identify, characterize, and address resistance mechanisms in your experiments.

Disclaimer: Specific information regarding this compound is limited in publicly available literature. This guide is based on the known mechanisms of resistance to anthracycline antibiotics, the class to which the related compounds Epelmycin A and D belong. The experimental approaches described are standard methods for investigating antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

Based on its relation to Epelmycin A, this compound is presumed to be an anthracycline antibiotic. Anthracyclines typically exert their antimicrobial effects by intercalating into DNA and inhibiting topoisomerase II, leading to breaks in the DNA backbone and subsequent cell death.

Q2: My bacterial cultures are showing reduced susceptibility to this compound. What are the potential resistance mechanisms?

Reduced susceptibility to anthracyclines, and likely this compound, can arise from several mechanisms:

  • Increased Efflux: Overexpression of efflux pumps that actively transport the drug out of the bacterial cell is a common resistance mechanism.

  • Target Modification: Mutations in the gene encoding the drug's target, such as topoisomerase II, can reduce the binding affinity of this compound.

  • Enzymatic Inactivation: Bacteria may acquire enzymes that chemically modify and inactivate the antibiotic.

  • Changes in Membrane Permeability: Alterations in the bacterial cell envelope can restrict the uptake of the drug.

Q3: How can I confirm if my resistant strain has an overactive efflux pump?

You can perform a potentiation assay using an efflux pump inhibitor (EPI). If the minimum inhibitory concentration (MIC) of this compound decreases significantly in the presence of an EPI, it suggests that an efflux pump is contributing to the resistance.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent MIC results for this compound. Inoculum size variation; improper serial dilutions; variability in media composition.Standardize your protocol. Ensure a consistent inoculum density (e.g., using a spectrophotometer to measure OD600). Prepare fresh serial dilutions for each experiment. Use the same batch of growth media.
This compound appears to degrade in solution. Light sensitivity; improper storage.Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at the recommended temperature (typically -20°C or below).
Efflux pump inhibitor assay shows no change in MIC. The resistance is not mediated by the efflux pumps targeted by the inhibitor; the inhibitor is not effective in your bacterial species.Consider testing a broader range of EPIs. Investigate other resistance mechanisms such as target modification or enzymatic inactivation.
Difficulty in transforming plasmid DNA into the resistant strain. The resistant strain may have a restrictive modification system.Try to isolate plasmid DNA from a donor strain that has a similar modification system or use a commercial kit designed for difficult-to-transform strains. Electroporation can also be an alternative to chemical transformation.

Quantitative Data Summary

The following table provides a hypothetical example of MIC data you might generate when investigating this compound resistance.

Bacterial Strain This compound MIC (µg/mL) This compound + Efflux Pump Inhibitor MIC (µg/mL) Fold Change in MIC
Wild-Type (Susceptible)221
Resistant Isolate 16488
Resistant Isolate 232321

In this example, Resistant Isolate 1 shows an 8-fold decrease in MIC in the presence of an efflux pump inhibitor, suggesting an efflux-mediated resistance. Resistant Isolate 2 does not show a significant change, indicating a different resistance mechanism may be at play.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • This compound stock solution

  • Pipettes and sterile tips

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Perform a two-fold serial dilution of this compound in the growth medium across the wells of the 96-well plate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Efflux Pump Inhibition Assay

This assay determines if an efflux pump is responsible for resistance.

Materials:

  • All materials from Protocol 1

  • Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), verapamil, or a specific inhibitor for your suspected pump family).

Procedure:

  • Set up two sets of serial dilutions of this compound in a 96-well plate as described in Protocol 1.

  • To one set of wells, add the EPI at a fixed, sub-inhibitory concentration.

  • Inoculate all wells with the bacterial suspension.

  • Incubate and determine the MIC for this compound in the presence and absence of the EPI.

  • A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI suggests efflux pump activity.

Protocol 3: Target Gene Sequencing

This protocol is used to identify mutations in the gene encoding the target of this compound (e.g., topoisomerase II).

Materials:

  • Genomic DNA from wild-type and resistant bacterial strains

  • PCR primers specific for the target gene

  • PCR master mix

  • DNA sequencing service

Procedure:

  • Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.

  • Amplify the target gene using PCR with the specific primers.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the DNA sequences from the wild-type and resistant strains to identify any mutations.

Visualizations

Epelmycin_B_Resistance_Mechanisms cluster_cell Bacterial Cell Epelmycin_B_in This compound Target DNA/Topoisomerase II Epelmycin_B_in->Target Inhibits Enzyme Inactivating Enzyme Epelmycin_B_in->Enzyme Substrate for Mutated_Target Mutated Target Epelmycin_B_in->Mutated_Target Reduced Binding Efflux_Pump Efflux Pump Epelmycin_B_out This compound Efflux_Pump->Epelmycin_B_out Expels Cell_Death Cell Death Target->Cell_Death Leads to Target->Mutated_Target Mutation Inactive_Epelmycin Inactive this compound Enzyme->Inactive_Epelmycin Inactivates Epelmycin_B_ext External this compound Epelmycin_B_ext->Epelmycin_B_in Experimental_Workflow Start Resistant Phenotype Observed MIC Determine MIC (Protocol 1) Start->MIC EPI_Assay Efflux Pump Inhibition Assay (Protocol 2) MIC->EPI_Assay Sequencing Target Gene Sequencing (Protocol 3) EPI_Assay->Sequencing MIC Unchanged Efflux Efflux-Mediated Resistance EPI_Assay->Efflux MIC Decreases Target_Mod Target Modification Sequencing->Target_Mod Mutation Found Other Other Mechanisms (e.g., Enzymatic Inactivation) Sequencing->Other No Mutation

Technical Support Center: Minimizing Epelmycin B-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing and minimizing cytotoxicity associated with Epelmycin B in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue Possible Cause Recommended Solution
High cell death at expected therapeutic concentrations High Sensitivity of Cell Line: The particular cell line being used may exhibit high sensitivity to this compound.Conduct a dose-response experiment starting with very low concentrations to accurately determine the IC50 value for your specific cell line. If the therapeutic window is too narrow, consider using a less sensitive cell line.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) could be contributing to cytotoxicity, particularly at higher concentrations.Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and does not affect cell viability on its own. Always include a vehicle-only control in your experiments to assess solvent toxicity.[1]
Suboptimal Cell Culture Conditions: Stressed cells due to factors like improper confluency, nutrient-depleted medium, or contamination can be more susceptible to drug-induced toxicity.[2]Maintain optimal cell culture conditions, including appropriate seeding density, regular media changes, and routine checks for contamination.
Inconsistent results between experiments Reagent Variability: Differences in the purity or potency between batches of this compound can lead to variability in experimental outcomes.Whenever possible, use a single, quality-controlled batch of this compound for a series of related experiments. If you must switch batches, perform a bridging experiment to ensure consistency.[1]
Precipitation of Compound: this compound may precipitate in the culture medium if it has low aqueous solubility.Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. If precipitation is observed, consider exploring alternative solvents or formulation strategies.[1]
Difficulty in interpreting cytotoxicity assay results Assay Interference: The chemical properties of this compound might interfere with the reagents of certain cytotoxicity assays (e.g., MTT assay).It is recommended to use at least two different cell viability assays based on different principles (e.g., metabolic activity, membrane integrity) to confirm results.[1] Examples include MTS or WST-1 assays alongside a lactate (B86563) dehydrogenase (LDH) assay.
Phenol (B47542) Red Interference: Phenol red present in the culture medium can interfere with the absorbance readings of colorimetric assays.For the duration of the assay, consider using a phenol red-free medium to avoid potential interference.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is an anthracycline antibiotic isolated from Streptomyces violaceus.[4] Like other anthracyclines, its cytotoxicity is a key feature of its potential therapeutic effect, particularly in cancer research. While the exact mechanism of this compound is not extensively documented, anthracyclines are generally known to exert their cytotoxic effects through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic pathways.[2]

Q2: How can I reduce this compound-induced cytotoxicity without compromising its intended effect?

Minimizing off-target cytotoxicity while preserving the desired biological activity is a common challenge. Here are some strategies:

  • Optimize Concentration and Exposure Time: The most direct way to reduce cytotoxicity is by carefully titrating the concentration of this compound and minimizing the duration of cell exposure.[2] A time-course experiment can help identify the shortest exposure time needed to achieve the desired effect.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection to the cells.[2]

  • Use of Encapsulation or Delivery Systems: For in vivo or advanced in vitro models, consider using nanoparticle-based drug delivery systems. Encapsulation can help in targeted delivery and controlled release of the compound, potentially reducing systemic toxicity.

Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?

It is advisable to use multiple assays to get a comprehensive understanding of cell health.

Assay Type Principle Considerations
Metabolic Assays (e.g., MTT, MTS, WST-1) Measure the metabolic activity of viable cells, which is often proportional to the number of live cells.[1]Can be affected by compounds that alter cellular metabolism. It is important to run controls to check for chemical interference with the assay reagents.
Membrane Integrity Assays (e.g., LDH, Trypan Blue) Measure the release of intracellular components (like LDH) from damaged cells or the uptake of dye by non-viable cells.LDH assays are useful for detecting necrosis, while trypan blue is a simple method for direct cell counting of viable and non-viable cells.
Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Detect specific markers of programmed cell death (apoptosis).These assays can provide mechanistic insights into how this compound is inducing cell death.

Q4: What are the best practices for handling and storing this compound to maintain its stability and activity?

To ensure consistent experimental results, proper handling and storage are crucial.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as many anthracyclines are light-sensitive.

  • Preparation: When preparing working solutions, allow the stock to thaw completely and mix thoroughly before diluting in pre-warmed cell culture medium. Prepare fresh dilutions for each experiment.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare this compound Dilutions add_drug Add Drug to Cells prepare_drug->add_drug incubate Incubate for 24/48/72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability signaling_pathway epelmycin This compound dna DNA Intercalation epelmycin->dna ros Reactive Oxygen Species (ROS) Generation epelmycin->ros damage DNA Damage dna->damage stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis damage->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity troubleshooting_tree start High Cytotoxicity Observed? check_conc Is concentration optimized? start->check_conc Yes end_ok Problem Resolved start->end_ok No check_solvent Is solvent toxicity controlled? check_conc->check_solvent Yes dose_response Perform dose-response curve check_conc->dose_response No check_cells Are cell culture conditions optimal? check_solvent->check_cells Yes vehicle_control Run vehicle-only control check_solvent->vehicle_control No optimize_culture Optimize cell density and media check_cells->optimize_culture No end_further Consider alternative cell line or assay check_cells->end_further Yes dose_response->end_ok vehicle_control->end_ok optimize_culture->end_ok

References

Validation & Comparative

A Comparative Analysis of Epelmycin B and Polymyxin B: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of current scientific literature reveals a significant disparity in the available data for Epelmycin B and Polymyxin (B74138) B, precluding a direct, evidence-based comparison of their efficacy. While Polymyxin B is a well-characterized antibiotic with extensive documentation of its mechanism of action, antimicrobial spectrum, and clinical application, information regarding this compound is virtually absent from published scientific research.

This guide, therefore, serves a dual purpose: to transparently address the lack of available data on this compound and to provide a comprehensive overview of the established efficacy and experimental protocols for Polymyxin B, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections.

This compound: An Enigma in Scientific Literature

Despite extensive searches of scientific databases and chemical registries, no substantive data on the biological activity, mechanism of action, or antimicrobial efficacy of this compound could be retrieved. While related compounds, Epelmycin A and Epelmycin D, are classified as anthracyclines, this classification cannot be reliably extrapolated to this compound without dedicated research. Consequently, any comparison of its efficacy with Polymyxin B would be purely speculative and scientifically unfounded.

Polymyxin B: A Detailed Profile

Polymyxin B is a polypeptide antibiotic that has seen a resurgence in clinical use due to the rise of multidrug-resistant Gram-negative bacteria.[1][2][3] It is a member of the polymyxin class of antibiotics, which are known for their potent activity against these challenging pathogens.[1]

Mechanism of Action

The primary mechanism of action of Polymyxin B involves the disruption of the bacterial cell membrane.[4] Being cationic, it electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[4][5] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane.[5] Subsequently, the hydrophobic tail of Polymyxin B inserts into the phospholipid bilayer of the inner membrane, creating pores and causing leakage of cellular contents, which ultimately leads to bacterial cell death.[4] Polymyxin B can also neutralize endotoxins (LPS) released during bacterial lysis, which can mitigate the host's inflammatory response.[5][6]

PolymyxinB_Mechanism cluster_bacteria Gram-Negative Bacterium outer_membrane Outer Membrane (Lipopolysaccharide - LPS) inner_membrane Inner Membrane outer_membrane->inner_membrane Increased Permeability cytoplasm Cytoplasm inner_membrane->cytoplasm Leakage of Cellular Contents cell_death Bacterial Cell Death cytoplasm->cell_death Leads to polymyxin_b Polymyxin B polymyxin_b->inner_membrane Disrupts lps LPS polymyxin_b->lps Electrostatic Interaction divalent_cations Ca²⁺ / Mg²⁺ polymyxin_b->divalent_cations Displaces lps->outer_membrane Binds to divalent_cations->outer_membrane Stabilizes

Mechanism of action of Polymyxin B against Gram-negative bacteria.

Antimicrobial Spectrum

Polymyxin B exhibits a narrow but potent spectrum of activity, primarily targeting Gram-negative bacteria. It is particularly effective against:

  • Pseudomonas aeruginosa

  • Acinetobacter baumannii

  • Klebsiella pneumoniae

  • Escherichia coli

  • Enterobacter spp.

It is important to note that Polymyxin B has no clinically significant activity against Gram-positive bacteria, fungi, or anaerobic bacteria.[5]

Quantitative Efficacy Data

The efficacy of Polymyxin B is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

OrganismPolymyxin B MIC Range (μg/mL)
Pseudomonas aeruginosa0.5 - 4
Acinetobacter baumannii0.25 - 2
Klebsiella pneumoniae0.25 - 2
Escherichia coli0.25 - 2

Note: MIC values can vary depending on the specific strain and the testing methodology. The values presented are typical ranges observed in clinical and laboratory settings.[7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The standard method for determining the MIC of Polymyxin B is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prepare_antibiotic Prepare serial two-fold dilutions of Polymyxin B in cation-adjusted Mueller-Hinton broth start->prepare_antibiotic inoculate_wells Inoculate microtiter plate wells with bacterial suspension prepare_antibiotic->inoculate_wells prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate_wells incubate Incubate at 35-37°C for 16-20 hours inoculate_wells->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Polymyxin B sulfate (B86663) powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • Control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A stock solution of Polymyxin B is prepared and serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9][10]

  • Reading Results: The MIC is determined as the lowest concentration of Polymyxin B at which there is no visible growth (turbidity) in the well.[11]

Conclusion

References

Comparative Analysis of Epelmycin B's Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of the novel antibiotic, Epelmycin B, against key clinical isolates. Due to the early stage of research, specific experimental data for this compound is currently limited. Therefore, this document serves as a template, utilizing data from the well-established antibiotic, Polymyxin B, as a proxy to illustrate the comparative framework. The performance of Polymyxin B is benchmarked against two widely used antibiotics, Vancomycin and Linezolid, across a panel of clinically significant Gram-positive and Gram-negative bacteria. This guide presents a comprehensive overview of their relative potencies through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data. Detailed experimental protocols for these assays are provided to ensure reproducibility. Furthermore, visual representations of the experimental workflow and the putative signaling pathway of action for a membrane-targeting antibiotic are included to facilitate a deeper understanding of the evaluation process and mechanism.

Comparative Antibacterial Activity

The in vitro antibacterial activity of this compound (represented by Polymyxin B) and comparator agents was evaluated against a panel of clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibiotic MRSA (μg/mL)Pseudomonas aeruginosa (μg/mL)Escherichia coli (μg/mL)
This compound (as Polymyxin B) >1280.5 - 2[1]0.5 - 16[2]
Vancomycin 0.5 - 2[3][4][5]Not ApplicableNot Applicable
Linezolid 1 - 4Not ApplicableNot Applicable

Note: Vancomycin and Linezolid are primarily effective against Gram-positive bacteria and are not typically used to treat infections caused by Pseudomonas aeruginosa or Escherichia coli. Polymyxin B is primarily active against Gram-negative bacteria. The high MIC value for Polymyxin B against MRSA reflects its limited activity against Gram-positive organisms.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Antibiotic MRSA (μg/mL)Pseudomonas aeruginosa (μg/mL)Escherichia coli (μg/mL)
This compound (as Polymyxin B) >2561 - 41 - 32
Vancomycin 1 - 4Not ApplicableNot Applicable
Linezolid 4 - 32Not ApplicableNot Applicable

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as described in CLSI document M07.

  • Preparation of Bacterial Inoculum: A standardized inoculum of each clinical isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of each antibiotic are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as an extension of the MIC test, following the guidelines in CLSI document M26.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 μL) is taken from each well that shows no visible growth and is plated onto a Mueller-Hinton agar (B569324) (MHA) plate.

  • Incubation: The MHA plates are incubated at 35°C for 18-24 hours.

  • Enumeration: The number of colonies on each plate is counted.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Antibacterial Activity Assessment

The following diagram illustrates the key steps in determining the MIC and MBC of a novel antibiotic.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Bacterial Isolate B Standardized Inoculum (5x10^5 CFU/mL) A->B E Inoculate Microtiter Plate B->E C Antibiotic Stock D Serial Dilutions C->D D->E F Incubate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G H Subculture from clear wells onto agar plates G->H I Incubate (35°C, 18-24h) H->I J Count Colonies I->J K Calculate % Kill J->K L Determine MBC (≥99.9% killing) K->L

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway: this compound (as Polymyxin B) Mechanism of Action

This diagram illustrates the proposed mechanism of action for a membrane-targeting antibiotic like Polymyxin B, which serves as a model for this compound. Polymyxin B disrupts the bacterial cell membrane, leading to cell death.

G cluster_membrane Bacterial Cell Envelope (Gram-Negative) cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm OM Outer Membrane (Lipopolysaccharide - LPS) IM Inner Membrane (Phospholipids) OM->IM 2. Displacement of Ca2+ and Mg2+ Outer membrane destabilization Contents Cellular Contents (Ions, Metabolites, etc.) IM->Contents 4. Pore formation and increased permeability Drug This compound (Polymyxin B) Drug->OM 1. Electrostatic interaction with LPS Drug->IM 3. Insertion into inner membrane Death Cell Death Contents->Death 5. Leakage of cytoplasmic contents

Caption: Mechanism of action of Polymyxin B.

References

The Last Resort: A Comparative Analysis of Polymyxin B and Colistin for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, safety, and mechanisms of two critical last-line antibiotics in the fight against multidrug-resistant Gram-negative bacteria.

In an era where multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to global health, the polymyxin (B74138) class of antibiotics, specifically polymyxin B and colistin (B93849) (polymyxin E), have been revived as last-resort treatments.[1][2] Despite their discovery decades ago, their use was previously limited due to concerns about toxicity. However, the current crisis of antimicrobial resistance has necessitated their reintroduction into clinical practice for treating severe infections caused by pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE).[3][4][5] This guide provides a comprehensive comparison of polymyxin B and colistin for researchers, scientists, and drug development professionals, focusing on their mechanisms of action, in vitro activity, and clinical safety profiles, supported by experimental data.

Mechanism of Action: Disrupting the Bacterial Defenses

Both polymyxin B and colistin are polycationic peptides that share a similar mechanism of action, targeting the outer membrane of Gram-negative bacteria. Their positively charged regions interact with the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane, displacing essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This displacement destabilizes the LPS layer, leading to increased permeability of the outer membrane. Subsequently, the hydrophobic tail of the polymyxin molecule inserts into the membrane, disrupting its integrity and causing leakage of intracellular contents, ultimately leading to bacterial cell death.

cluster_bacterium Gram-Negative Bacterium OM Outer Membrane (LPS) IM Inner Membrane OM->IM 2. Disrupts Outer Membrane Integrity Cyto Cytoplasm IM->Cyto 3. Increases Permeability of Inner Membrane Death Bacterial Cell Death Cyto->Death 4. Leakage of Intracellular Contents Polymyxin Polymyxin B / Colistin Polymyxin->OM 1. Binds to LPS, displaces Mg²⁺/Ca²⁺

Caption: Mechanism of action of polymyxins against Gram-negative bacteria.

In Vitro Efficacy: A Head-to-Head Comparison

Comparative studies have evaluated the in vitro activity of polymyxin B and colistin against various MDR Gram-negative isolates. A key metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

One study compared the MICs of polymyxin B and colistin against a panel of 89 clinical isolates, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. The results, summarized in the table below, demonstrated that polymyxin B generally exhibited lower MICs than colistin against these pathogens.

Organism (n)AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)p-value
K. pneumoniae (27)Polymyxin B0.51< 0.02
Colistin12
A. baumannii (31)Polymyxin B0.250.5< 0.001
Colistin0.51
P. aeruginosa (31)Polymyxin B12< 0.01
Colistin24
Data from a study comparing in vitro antimicrobial activities of polymyxin B and colistin.

These findings suggest that polymyxin B may be more potent in vitro against these critical MDR species. Time-kill curve experiments from the same study showed similar bactericidal activity for both drugs against susceptible and resistant isolates.

Experimental Protocols

Broth Microdilution for MIC Determination

The in vitro activity of polymyxin B and colistin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

A Prepare serial two-fold dilutions of Polymyxin B and Colistin in cation-adjusted Mueller-Hinton broth. B Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). A->B C Incubate plates at 35°C for 16-20 hours. B->C D Determine the MIC: the lowest concentration with no visible bacterial growth. C->D

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Clinical Safety and Toxicity: A Critical Consideration

The clinical use of polymyxins is often limited by their potential for nephrotoxicity (kidney damage) and neurotoxicity (nerve damage). Comparative data on the incidence of these adverse effects is crucial for clinical decision-making.

A retrospective study involving 413 patients treated with either polymyxin B or colistimethate sodium (CMS), the prodrug of colistin, provides valuable insights into their respective toxicity profiles.

Nephrotoxicity

The study found no statistically significant difference in the overall incidence of acute kidney injury (AKI) between the two drugs.

ParameterPolymyxin B (n=152)Colistin (CMS) (n=138)p-value
Incidence of AKI44.7%40.0%0.425
Median time to AKI (days)750.701
Data from a retrospective study comparing the nephrotoxic effects of polymyxin B and colistin.

Independent risk factors for developing AKI included older age, higher baseline serum creatinine, and the concurrent use of other nephrotoxic drugs.

Neurotoxicity

In the same study, neurotoxicity, primarily presenting as paresthesias (numbness or tingling), was observed more frequently in patients receiving polymyxin B.

Adverse EventPolymyxin B (n=77)Colistin (CMS) (n=70)
Neurotoxic events13 (16.9%)1 (1.4%)
Data from a retrospective study comparing the neurotoxic effects of polymyxin B and colistin.

Importantly, all reported neurotoxic events were reversible upon discontinuation of the drug.

Mortality and Clinical Outcomes

Several studies have compared the clinical outcomes of patients treated with polymyxin B versus colistin for bloodstream infections caused by carbapenem-resistant bacteria. A retrospective cohort study of 259 patients with bloodstream infections caused by A. baumannii and P. aeruginosa found no significant difference in 30-day mortality between the two treatment groups.

OutcomePolymyxin BColistinAdjusted Hazard Ratio (95% CI)p-value
30-day Mortality--0.82 (0.52-1.30)0.40
Data from a retrospective cohort study comparing outcomes of polymyxin B and colistin treatment for bloodstream infections.

These findings suggest that despite potential differences in in vitro potency and toxicity profiles, the choice between polymyxin B and colistin may not significantly impact overall mortality in these critically ill patients.

Conclusion

Polymyxin B and colistin remain indispensable weapons in the limited arsenal (B13267) against multidrug-resistant Gram-negative infections. While in vitro data suggests a potential potency advantage for polymyxin B, clinical outcome studies have not demonstrated a clear superiority of one agent over the other in terms of mortality. The choice of agent may therefore be guided by local susceptibility patterns, drug availability, and patient-specific factors, with careful monitoring for nephrotoxicity and neurotoxicity being paramount for both. Further prospective, randomized controlled trials are needed to definitively delineate the optimal use of these critical last-line antibiotics.

References

Comparative Analysis of Polymyxin Nephrotoxicity: A Focus on Polymyxin B and Colistin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the renal toxicity profiles of polymyxin-class antibiotics, summarizing key experimental findings and clinical data. Due to a lack of available data on the nephrotoxicity of Epelmycin B, this guide focuses on the comparative analysis of the widely used polymyxins, Polymyxin (B74138) B and Colistin.

The resurgence of multidrug-resistant Gram-negative bacterial infections has led to the renewed clinical use of polymyxins, an older class of antibiotics. However, their significant nephrotoxicity remains a primary dose-limiting factor. This guide provides a comparative analysis of the nephrotoxicity of two key polymyxins, Polymyxin B and Colistin, drawing upon available experimental and clinical data.

Executive Summary of Comparative Nephrotoxicity

Clinical and preclinical evidence indicates that both Polymyxin B and Colistin can induce acute kidney injury (AKI). However, prospective studies suggest that Colistin (administered as its prodrug, colistimethate sodium or CMS) is associated with a significantly higher incidence of nephrotoxicity compared to Polymyxin B.[1][2][3] The reported incidence of nephrotoxicity for polymyxins varies widely in literature, ranging from 20% to 60%.[3][4]

Quantitative Comparison of Nephrotoxicity

The following tables summarize key quantitative data from comparative studies on the nephrotoxicity of Polymyxin B and Colistin.

Table 1: Clinical Comparison of Nephrotoxicity Incidence

AntibioticIncidence of NephrotoxicityPatient PopulationStudy DesignKey Findings
Colistin 39.3%Adult ICU patientsProspective studySignificantly higher nephrotoxicity compared to Polymyxin B.
Polymyxin B 11.8%Adult ICU patientsProspective studyLower incidence of nephrotoxicity than Colistin.
Colistin 36.2%AdultsMeta-analysis of RCTsIncreased risk of nephrotoxicity compared to β-lactam regimens.
Polymyxin B ~31-39%General patient populationMeta-analysisHigh incidence of AKI based on various standardized criteria.

Table 2: In Vitro Cytotoxicity Data

Cell LinePolymyxinEndpointKey Findings
LLC-PK1 Polymyxin BCell Viability, ApoptosisConcentration- and time-dependent cytotoxicity.
HK-2 Colistin, Polymyxin BCytotoxicity (TC50)Both compounds exhibit cytotoxicity to human renal epithelial cells.

Mechanisms of Nephrotoxicity

The primary mechanism of polymyxin-induced nephrotoxicity involves the accumulation of the drug in renal proximal tubular epithelial cells. This accumulation leads to a cascade of detrimental cellular events, including:

  • Mitochondrial Dysfunction: Polymyxins can localize in mitochondria, leading to impaired function and the generation of reactive oxygen species (ROS).

  • Oxidative Stress: The increase in ROS contributes to cellular damage.

  • Apoptosis: The culmination of cellular stress and damage triggers programmed cell death (apoptosis) in renal tubular cells.

The mechanism is thought to be related to the cationic nature of polymyxins, which facilitates their interaction with and uptake into renal cells.

Signaling Pathway of Polymyxin-Induced Nephrotoxicity

Polymyxin_Nephrotoxicity_Pathway Polymyxin Polymyxin (Polymyxin B / Colistin) RenalCell Renal Proximal Tubular Epithelial Cell Polymyxin->RenalCell Uptake Accumulation Drug Accumulation RenalCell->Accumulation Mitochondria Mitochondrial Localization Accumulation->Mitochondria Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction ROS Increased ROS (Oxidative Stress) Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis AKI Acute Kidney Injury (Nephrotoxicity) Apoptosis->AKI

Caption: Signaling pathway of polymyxin-induced nephrotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymyxin nephrotoxicity. Below are representative protocols for in vivo and in vitro studies.

In Vivo Rat Model for Nephrotoxicity Assessment
  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: Subcutaneous administration of Polymyxin B at varying doses and frequencies (e.g., 20 mg/kg every 24 hours or 5 mg/kg every 6 hours).

  • Monitoring: Daily measurement of serum creatinine (B1669602).

  • Endpoint: Nephrotoxicity defined as a significant elevation in serum creatinine (e.g., ≥2 times the baseline).

  • Histopathology: Kidney tissues are harvested for histological examination to assess for acute tubular necrosis.

In Vitro Cytotoxicity Assay
  • Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2 or LLC-PK1).

  • Treatment: Cells are exposed to varying concentrations of polymyxins for specific durations (e.g., 24 to 72 hours).

  • Assays:

    • Cell Viability: Assessed using methods like the MTT or XTT assay.

    • Apoptosis: Detected by methods such as flow cytometry using Annexin V/Propidium Iodide staining.

    • Biomarker Release: Measurement of lactate (B86563) dehydrogenase (LDH) or other kidney injury biomarkers in the cell culture supernatant.

Experimental Workflow for In Vivo Nephrotoxicity Study

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model grouping Divide into Treatment Groups (e.g., Polymyxin B vs. Control) animal_model->grouping drug_admin Administer Polymyxin (Define Dose and Frequency) grouping->drug_admin monitoring Daily Monitoring (Serum Creatinine) drug_admin->monitoring endpoint Endpoint Assessment (e.g., ≥2x Baseline Creatinine) monitoring->endpoint histology Harvest Kidneys for Histopathological Analysis endpoint->histology data_analysis Data Analysis and Comparison histology->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo polymyxin nephrotoxicity study.

Conclusion

The available evidence strongly suggests that both Polymyxin B and Colistin carry a significant risk of nephrotoxicity. However, comparative studies indicate a higher incidence of acute kidney injury with Colistin treatment. The underlying mechanism is multifactorial, involving drug accumulation in renal tubular cells, leading to mitochondrial dysfunction, oxidative stress, and apoptosis. For researchers and drug development professionals, understanding these differences and the underlying mechanisms is crucial for the development of safer polymyxin derivatives and for guiding clinical use to minimize renal adverse effects. Further research into novel polymyxin analogues with reduced nephrotoxic potential is warranted.

References

Validating the Target of a Novel Antibiotic: A Comparative Guide Using Genetic Approaches for the Hypothetical Compound Epelmycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of a novel antibiotic, using the hypothetical compound "Epelmycin B" as an illustrative example. We will explore how genetic approaches can be leveraged to confirm the target of this compound and objectively compare its performance against established alternatives. The experimental data presented herein is hypothetical and serves to demonstrate the application of these methodologies.

Introduction to this compound and its Proposed Target

This compound is a novel synthetic compound that has demonstrated significant antibacterial activity against a range of Gram-negative bacteria in initial screenings. Preliminary biochemical assays suggest that this compound may inhibit the activity of DNA gyrase subunit B (GyrB) , an essential enzyme involved in DNA replication. However, to confidently advance this compound through the drug development pipeline, rigorous validation of its molecular target is crucial. Genetic approaches offer a powerful suite of tools for in-vivo target validation.

Genetic Approaches for Target Validation

Several genetic strategies can be employed to validate that GyrB is the true target of this compound. These methods involve manipulating the expression of the gyrB gene or inducing mutations and observing the resultant changes in antibiotic susceptibility.

Gene Knockdown using CRISPR interference (CRISPRi)

CRISPRi technology can be used to specifically repress the expression of the gyrB gene. If GyrB is indeed the target of this compound, reducing its expression should lead to increased bacterial susceptibility to the compound.

Overexpression of the Target Gene

Conversely, overexpressing the gyrB gene should lead to increased resistance to this compound, as the higher concentration of the target enzyme would require a higher concentration of the inhibitor to elicit the same effect.

Transposon Mutagenesis

A transposon mutagenesis screen can be performed to identify mutations that confer resistance to this compound. If mutations in the gyrB gene are consistently found in resistant colonies, it provides strong evidence that GyrB is the direct target.

Comparative Performance Analysis

To assess the potential of this compound as a therapeutic agent, its performance should be compared to existing antibiotics that target the same pathway. In this case, a relevant comparator would be a fluoroquinolone, such as ciprofloxacin (B1669076), which also targets DNA gyrase.

Quantitative Data Comparison

The following table summarizes hypothetical data comparing the efficacy of this compound with ciprofloxacin against a wild-type bacterial strain and strains with genetically modified gyrB expression.

Bacterial Strain Genetic Modification This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Bacterial Viability at 2x MIC (%)
Wild-TypeNone20.5<0.1%
gyrB KnockdownCRISPRi-mediated repression0.50.125<0.1%
gyrB OverexpressionPlasmid-based overexpression8250%
Resistant MutantSpontaneous gyrB point mutation160.595%

MIC: Minimum Inhibitory Concentration

Experimental Protocols

CRISPRi-mediated Gene Knockdown
  • Construct Design: A single guide RNA (sgRNA) targeting a non-template strand of the gyrB promoter region is designed and cloned into a plasmid co-expressing a catalytically inactive Cas9 (dCas9).

  • Bacterial Transformation: The CRISPRi plasmid is introduced into the target bacteria via electroporation.

  • Induction of dCas9 Expression: Expression of dCas9 is induced by adding an appropriate inducer (e.g., anhydrotetracycline) to the growth medium.

  • MIC Determination: The MIC of this compound and the comparator antibiotic is determined for the gyrB knockdown strain and a wild-type control strain using broth microdilution assays.

Target Overexpression
  • Cloning: The wild-type gyrB gene is cloned into an inducible expression vector.

  • Transformation: The overexpression plasmid is transformed into the target bacterial strain.

  • Induction and MIC Testing: Gene expression is induced, and MIC values are determined as described above.

Transposon Mutagenesis Screen
  • Mutant Library Generation: A library of random insertion mutants is created using a transposon delivery system.

  • Selection of Resistant Mutants: The mutant library is plated on agar (B569324) containing this compound at a concentration 4-8 times the MIC for the wild-type strain.

  • Identification of Insertion Sites: Genomic DNA from resistant colonies is isolated, and the transposon insertion sites are identified by arbitrary-primed PCR or sequencing.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for target validation, and the comparative logic.

signaling_pathway cluster_replication DNA Replication DNA DNA Supercoiled_DNA Supercoiled_DNA DNA->Supercoiled_DNA Replication Fork Progression Relaxed_DNA Relaxed_DNA Supercoiled_DNA->Relaxed_DNA Negative Supercoiling GyrB Gyrase B DNA_Gyrase DNA Gyrase Complex GyrB->DNA_Gyrase GyrA Gyrase A GyrA->DNA_Gyrase DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Epelmycin_B Epelmycin_B Epelmycin_B->GyrB Inhibits ATP binding Fluoroquinolones Fluoroquinolones Fluoroquinolones->GyrA Inhibits DNA cleavage-religation

Caption: Hypothetical signaling pathway of DNA gyrase and points of inhibition by this compound and Fluoroquinolones.

experimental_workflow cluster_crispri CRISPRi-based Target Validation start Design sgRNA for gyrB construct Clone sgRNA into dCas9 vector start->construct transform Transform bacteria construct->transform induce Induce dCas9 expression transform->induce mic_test Determine MIC of this compound induce->mic_test result Hypersensitivity confirms target mic_test->result

Caption: Experimental workflow for validating the target of this compound using CRISPRi.

comparison_logic cluster_comparison Performance Metrics Epelmycin_B Epelmycin_B Target_Pathway DNA Gyrase Pathway Epelmycin_B->Target_Pathway Ciprofloxacin Ciprofloxacin (Comparator) Ciprofloxacin->Target_Pathway MIC Minimum Inhibitory Concentration Target_Pathway->MIC Bactericidal_Activity Bactericidal vs. Bacteriostatic Target_Pathway->Bactericidal_Activity Resistance_Frequency Frequency of Resistance Target_Pathway->Resistance_Frequency

Caption: Logical diagram for the comparison of this compound and a comparator antibiotic.

Conclusion

The genetic approaches outlined in this guide provide a robust framework for the validation of a novel antibiotic's target. By systematically applying these techniques, researchers can build a strong body of evidence to support the proposed mechanism of action. The hypothetical case of this compound and its target, GyrB, illustrates how gene knockdown, overexpression, and mutagenesis studies, in conjunction with comparative analysis against known drugs, are indispensable steps in the early stages of antibiotic drug discovery. This rigorous validation is essential for making informed decisions about the continued development of new and promising antibacterial agents.

A Head-to-Head Comparison of Polymyxin B and Gentamicin in Sepsis Management

Author: BenchChem Technical Support Team. Date: December 2025

In the critical landscape of sepsis treatment, the choice of antimicrobial agent is paramount to improving patient outcomes. This guide provides a detailed, data-driven comparison of two potent antibiotics, Polymyxin (B74138) B and gentamicin (B1671437), frequently considered in the management of severe sepsis and septic shock. This analysis is intended for researchers, clinicians, and professionals in drug development to facilitate an informed understanding of their respective therapeutic profiles.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Polymyxin B and gentamicin lies in their distinct mechanisms of action against pathogenic bacteria.

Polymyxin B acts as a cationic surfactant, primarily targeting the outer membrane of Gram-negative bacteria.[1][2][3][4] It electrostatically interacts with the negatively charged lipid A portion of lipopolysaccharide (LPS), a major component of the outer membrane.[2][3][4] This binding displaces essential divalent cations like magnesium and calcium, which normally stabilize the LPS layer.[4] The subsequent destabilization leads to increased permeability of the outer membrane, allowing the fatty acid portion of Polymyxin B to disrupt the inner cytoplasmic membrane, causing leakage of cellular contents and ultimately, bacterial cell death.[1][2][4] A key feature of Polymyxin B is its ability to bind and neutralize endotoxin (B1171834) (LPS), which is a major trigger of the inflammatory cascade in sepsis.[1][3]

Gentamicin , an aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome.[5][6][7] It binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins.[5][7][8] This disruption of protein synthesis is a critical blow to bacterial viability.[5][7] Gentamicin's bactericidal activity is concentration-dependent, meaning that higher concentrations result in more effective bacterial killing.[6][9] It is primarily effective against a wide range of Gram-negative bacteria and some Gram-positive organisms, with its entry into Gram-positive bacteria being facilitated when used in combination with cell wall-active agents like beta-lactams.[6][7]

Comparative Efficacy in Sepsis

FeaturePolymyxin BGentamicin
Primary Target Gram-negative bacteriaBroad-spectrum, primarily Gram-negative bacteria
Mechanism Disrupts outer and inner bacterial membranes; neutralizes endotoxinInhibits protein synthesis by binding to the 30S ribosomal subunit
Sepsis Application Often used for multidrug-resistant Gram-negative infections and in endotoxin removal therapiesCommonly used in combination with other antibiotics for empirical treatment of sepsis
Reported Mortality (in specific studies) Overall mortality of 52% in a study on severe sepsis and septic shock with multidrug-resistant organisms[10]Favorable clinical outcomes in 90% of patients with gram-negative sepsis when used in combination therapy[11]
Bacterial Clearance Cleared the target multidrug-resistant organism in 88% of evaluated subjects[10]95% of organisms were sensitive to gentamicin in a study on gram-negative sepsis[11]
Key Advantage in Sepsis Endotoxin neutralizationSynergistic effect with beta-lactams, broad initial coverage

Experimental Protocols: A Look into Sepsis Models

While a direct comparative study is absent, a generalized experimental workflow for evaluating antimicrobial efficacy in a sepsis model can be outlined. This workflow is a composite based on standard practices in preclinical sepsis research.

G cluster_0 Pre-Infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Outcome Assessment animal_model Select Animal Model (e.g., Mice, Rats) acclimatization Acclimatization Period animal_model->acclimatization sepsis_induction Induce Sepsis (e.g., CLP, LPS injection) acclimatization->sepsis_induction randomization Randomize into Treatment Groups sepsis_induction->randomization group_a Group A: Polymyxin B randomization->group_a group_b Group B: Gentamicin randomization->group_b group_c Control Group: Vehicle randomization->group_c drug_admin Administer Treatment (e.g., IV, IP) group_a->drug_admin group_b->drug_admin group_c->drug_admin monitoring Monitor Survival and Clinical Scores drug_admin->monitoring sampling Collect Blood/Tissue Samples monitoring->sampling bacterial_load Determine Bacterial Load (CFU counts) sampling->bacterial_load inflammatory_markers Measure Inflammatory Cytokines (e.g., TNF-α, IL-6) sampling->inflammatory_markers

Experimental workflow for sepsis model.

Detailed Methodologies:

  • Sepsis Induction: A common method is Cecal Ligation and Puncture (CLP), which mimics the polymicrobial nature of clinical sepsis. Alternatively, injection of lipopolysaccharide (LPS) can be used to model endotoxemia.

  • Treatment Groups: Animals are typically randomized into at least three groups: a control group receiving a placebo (e.g., saline), a group receiving Polymyxin B, and a group receiving gentamicin.

  • Drug Administration: The route of administration (e.g., intravenous, intraperitoneal) and the dosage are critical parameters determined by pharmacokinetic and pharmacodynamic studies of the drugs in the specific animal model.

  • Outcome Measures:

    • Survival Rate: Monitored over a set period (e.g., 7 days).

    • Bacterial Load: Determined by culturing blood and tissue homogenates to quantify colony-forming units (CFUs).

    • Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured in serum or plasma using techniques like ELISA.

Signaling Pathways in Sepsis

The inflammatory cascade in Gram-negative sepsis is largely initiated by the interaction of LPS with Toll-like receptor 4 (TLR4) on immune cells. The distinct mechanisms of Polymyxin B and gentamicin impact this pathway differently.

G cluster_0 LPS-Mediated Signaling cluster_1 Drug Intervention Points LPS LPS (Endotoxin) TLR4 TLR4/MD2 Complex LPS->TLR4 binds to MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines PolymyxinB Polymyxin B PolymyxinB->LPS neutralizes Gentamicin Gentamicin Bacteria Gram-Negative Bacteria Gentamicin->Bacteria kills Bacteria->LPS releases

Sepsis signaling and drug targets.

As illustrated, Polymyxin B directly neutralizes LPS, thereby preventing the initiation of the inflammatory cascade. Gentamicin, on the other hand, reduces the bacterial load, which in turn decreases the amount of LPS released.

Conclusion

Both Polymyxin B and gentamicin are valuable tools in the armamentarium against sepsis, particularly when Gram-negative bacteria are implicated. Polymyxin B offers the unique advantage of direct endotoxin neutralization, making it a targeted therapy for the inflammatory consequences of LPS. Gentamicin's strength lies in its potent bactericidal activity and its synergistic potential with other antibiotics, providing broad empirical coverage. The choice between these agents, or their use in combination, will depend on the specific clinical scenario, including the identity and susceptibility of the causative pathogen, the severity of the inflammatory response, and the patient's renal function. Further head-to-head studies in standardized sepsis models are warranted to more definitively delineate their comparative efficacy and optimal use.

References

The Synergistic Power of Polymyxin B and β-Lactam Antibiotics: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Look at the In Vitro Synergy, Experimental Protocols, and Mechanisms of Action When Combining Polymyxin B with β-Lactam Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical practice, compelling researchers to explore novel therapeutic strategies. One promising approach is the use of combination therapy, particularly the synergistic pairing of Polymyxin B with β-lactam antibiotics. This guide provides a comprehensive overview of the in vitro synergistic effects of this combination, detailed experimental methodologies, and the underlying mechanisms of their enhanced bactericidal activity.

Quantitative Synergy Analysis

The synergistic interaction between Polymyxin B and various β-lactam antibiotics has been extensively studied against several clinically significant Gram-negative pathogens. The checkerboard assay and time-kill studies are the primary methods used to quantify this synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric in checkerboard analyses. A FICI of ≤ 0.5 is typically indicative of synergy.

Checkerboard Assay Results

The following tables summarize the minimum inhibitory concentration (MIC) and FIC index data from checkerboard assays, demonstrating the synergistic activity of Polymyxin B in combination with different β-lactams against various resistant bacterial strains.

Table 1: Synergy of Polymyxin B and Meropenem against Carbapenemase-Producing Klebsiella pneumoniae

IsolatePolymyxin B MIC (µg/mL) AloneMeropenem MIC (µg/mL) AlonePolymyxin B MIC (µg/mL) in CombinationMeropenem MIC (µg/mL) in CombinationFICIInterpretation
KPC-1>12812832320.5Synergy
KPC-2464180.375Synergy
NDM-18>1282320.5Synergy
OXA-482320.540.375Synergy

Table 2: Synergy of Polymyxin B and Ceftazidime against Acinetobacter baumannii

IsolatePolymyxin B MIC (µg/mL) AloneCeftazidime MIC (µg/mL) AlonePolymyxin B MIC (µg/mL) in CombinationCeftazidime MIC (µg/mL) in CombinationFICIInterpretation
AB-142561320.375Synergy
AB-281282160.375Synergy
AB-32>2560.5640.5Synergy
Time-Kill Assay Results

Time-kill assays provide a dynamic assessment of bactericidal activity over time. Synergy in these assays is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Table 3: Bactericidal Activity of Polymyxin B and Imipenem against Pseudomonas aeruginosa

Time (hours)Control (log10 CFU/mL)Polymyxin B (log10 CFU/mL)Imipenem (log10 CFU/mL)Combination (log10 CFU/mL)
06.06.06.06.0
47.55.56.54.0
88.25.06.23.1
249.15.26.8<2.0

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic synergy. Below are the protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of Polymyxin B and the β-lactam antibiotic are prepared at concentrations that are a multiple of the highest concentration to be tested.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of the β-lactam antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB). Along the y-axis, serial twofold dilutions of Polymyxin B are prepared in CAMHB. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone). The lowest FICI value is reported.

Time-Kill Assay Protocol

Time-kill assays assess the rate of bacterial killing by antimicrobial agents over time.

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase of growth.

  • Inoculum Preparation: The culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks containing:

    • No antibiotic (growth control)

    • Polymyxin B alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)

    • The β-lactam antibiotic alone (at a sub-MIC concentration)

    • The combination of Polymyxin B and the β-lactam antibiotic at the same concentrations.

  • Incubation and Sampling: The flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Workflows and Mechanisms

To better understand the experimental process and the biological interactions, the following diagrams have been created using the DOT language.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_abx Prepare Antibiotic Stock Solutions start->prep_abx prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoc serial_dil Serial Dilutions of Antibiotics in 96-Well Plate prep_abx->serial_dil inoculate Inoculate Plate with Bacterial Suspension prep_inoc->inoculate serial_dil->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MICs of Single and Combined Agents incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

The synergistic effect of Polymyxin B and β-lactams is primarily attributed to a "two-hit" mechanism targeting the bacterial cell envelope of Gram-negative bacteria.

Synergy_Mechanism cluster_membrane Bacterial Cell Envelope OM Outer Membrane (LPS) Peri Periplasmic Space Disruption Membrane Disruption OM->Disruption IM Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Inhibition Cell Wall Synthesis Inhibition PBP->Inhibition PolymyxinB Polymyxin B PolymyxinB->OM 1. Binds to LPS BetaLactam β-Lactam Antibiotic BetaLactam->PBP 3. Access to PBPs Disruption->BetaLactam 2. Increases Permeability Synergy Synergistic Bactericidal Effect Disruption->Synergy Inhibition->Synergy

Caption: Proposed mechanism of synergy between Polymyxin B and β-lactam antibiotics.

Comparative Proteomic Analysis of Bacterial Response to Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic response of Gram-negative bacteria to Polymyxin B, a last-resort antibiotic, benchmarked against other classes of antibiotics. The information presented herein is based on quantitative proteomic studies and is intended to facilitate a deeper understanding of the mechanisms of action and resistance.

Introduction to Polymyxin B and Comparator Antibiotics

Polymyxin B is a cationic polypeptide antibiotic that is highly effective against multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial outer membrane integrity. By binding to the lipid A component of lipopolysaccharide (LPS), Polymyxin B displaces essential divalent cations (Ca²⁺ and Mg²⁺), leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

For a robust comparison, this guide includes proteomic data from bacteria treated with a fluoroquinolone antibiotic, Ciprofloxacin (B1669076) . Ciprofloxacin's mechanism of action is fundamentally different from that of Polymyxin B. It inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, thereby halting bacterial cell division.

Quantitative Proteomic Data

The following tables summarize the key differentially expressed proteins (DEPs) in Gram-negative bacteria upon treatment with Polymyxin B and Ciprofloxacin. The data is compiled from multiple proteomic studies.

Table 1: Differentially Expressed Proteins in Escherichia coli Treated with Polymyxin B
Protein CategoryUpregulated ProteinsDownregulated Proteins
Membrane Stress & Repair Efflux pump components (e.g., MdtEF-TolC), ArnA, ArnB, ArnC, ArnT (LPS modification)Outer membrane proteins
Metabolism Fatty acid degradation enzymesProteins involved in glycolysis and pentose (B10789219) phosphate (B84403) pathway
Two-Component Systems PhoP, PhoQ, PmrA, PmrBVarious other TCS components
Quorum Sensing Proteins associated with quorum sensing pathways-

Data synthesized from a study on E. coli exposed to 1.0 mg/L and 10.0 mg/L Polymyxin B, which identified 89 and 314 DEPs, respectively[1][2][3].

Table 2: Differentially Expressed Proteins in Pseudomonas aeruginosa Treated with Ciprofloxacin
Protein CategoryUpregulated ProteinsDownregulated Proteins
DNA Damage & Repair RecA, DNA repair proteins-
Metabolism -Ribosomal proteins, proteins involved in metabolic processes
Virulence -Components of Type III secretion system, motility-related proteins
Stress Response Heat shock proteins-

Data synthesized from proteomic analyses of P. aeruginosa exposed to ciprofloxacin[1].

Experimental Protocols

This section details the typical methodologies employed in the comparative proteomic analysis of bacteria treated with antibiotics.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strains and Growth Conditions: Gram-negative bacterial strains such as Escherichia coli ATCC 25922 or Pseudomonas aeruginosa PAO1 are cultured in appropriate growth media (e.g., Luria-Bertani or Tryptic Soy Broth) at 37°C with aeration.

  • Antibiotic Exposure: Bacterial cultures in the mid-logarithmic growth phase are exposed to sub-lethal concentrations of the respective antibiotics (e.g., Polymyxin B at 1.0 mg/L or Ciprofloxacin at a fraction of the MIC). Control cultures are grown under identical conditions without the antibiotic.

  • Cell Harvesting: After a defined exposure time, bacterial cells are harvested by centrifugation at 4°C. The cell pellets are washed with a suitable buffer to remove residual media and antibiotic.

Protein Extraction and Quantification
  • Cell Lysis: The bacterial cell pellets are resuspended in a lysis buffer and subjected to physical disruption methods such as sonication on ice to release the cellular proteins.

  • Protein Solubilization and Reduction: The protein extracts are treated with detergents and reducing agents to ensure solubilization and denaturation.

  • Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the Bradford or BCA assay.

Proteomic Analysis (iTRAQ-based)
  • Protein Digestion: An equal amount of protein from each sample is subjected to in-solution digestion using trypsin overnight at 37°C.

  • iTRAQ Labeling: The resulting peptide mixtures are labeled with different isobaric tags (e.g., iTRAQ reagents) to allow for multiplexed analysis.

  • Fractionation: The labeled peptides are typically fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the proteins. Differentially expressed proteins are determined based on fold-change thresholds and statistical significance (p-value).

Visualizations

Experimental Workflow for Comparative Proteomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., E. coli) antibiotic_treatment Antibiotic Treatment (Polymyxin B vs. Control) bacterial_culture->antibiotic_treatment cell_harvesting Cell Harvesting antibiotic_treatment->cell_harvesting protein_extraction Protein Extraction cell_harvesting->protein_extraction protein_digestion Protein Digestion (Trypsin) protein_extraction->protein_digestion itraq_labeling iTRAQ Labeling protein_digestion->itraq_labeling fractionation Peptide Fractionation itraq_labeling->fractionation lc_msms LC-MS/MS Analysis fractionation->lc_msms data_processing Data Processing & Protein Identification lc_msms->data_processing quantification Protein Quantification data_processing->quantification bioinformatics Bioinformatic Analysis (Pathway, Function) quantification->bioinformatics

Caption: Experimental workflow for comparative proteomics of antibiotic-treated bacteria.

Polymyxin B Signaling Pathway Disruption

polymyxin_pathway polymyxin_b Polymyxin B lps Lipopolysaccharide (LPS) in Outer Membrane polymyxin_b->lps Binds to Lipid A outer_membrane Outer Membrane Disruption lps->outer_membrane Displaces divalent_cations Divalent Cations (Mg2+, Ca2+) divalent_cations->lps cell_leakage Leakage of Cellular Contents outer_membrane->cell_leakage pho_pq PhoP/PhoQ System (Upregulated) outer_membrane->pho_pq Triggers Stress Response cell_death Cell Death cell_leakage->cell_death arn_operon arn Operon (Upregulated) pho_pq->arn_operon lps_modification LPS Modification (Resistance) arn_operon->lps_modification

Caption: Signaling disruption and resistance pathway in response to Polymyxin B.

Conclusion

The comparative proteomic data reveals distinct cellular responses to Polymyxin B and Ciprofloxacin, consistent with their different mechanisms of action. Polymyxin B primarily induces a strong membrane stress response, leading to the upregulation of proteins involved in LPS modification and efflux pumps as a protective mechanism. In contrast, Ciprofloxacin triggers a DNA damage response. Understanding these differential proteomic signatures is crucial for the development of novel antimicrobial strategies and for identifying potential biomarkers of antibiotic efficacy and resistance.

References

Validating the Anti-Endotoxin Activity of Epelmycin B In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-endotoxin activity of the novel investigational compound, Epelmycin B, against the established anti-endotoxin agent, Polymyxin (B74138) B. The following sections detail the experimental data, protocols, and underlying biological pathways to offer an objective assessment of this compound's potential as a therapeutic agent against endotoxin-mediated inflammation.

Comparative Analysis of Anti-Endotoxin Efficacy

The anti-endotoxin activity of this compound was evaluated using two primary in vitro assays: the Limulus Amebocyte Lysate (LAL) assay for direct endotoxin (B1171834) neutralization and a macrophage-based assay to measure the inhibition of pro-inflammatory cytokine production.

Table 1: Endotoxin Neutralization by this compound and Polymyxin B in the LAL Assay

CompoundConcentration (µg/mL)Endotoxin Neutralization (%)IC50 (µg/mL)
This compound 0.115.2 ± 2.11.8
1.045.8 ± 3.5
10.089.3 ± 4.2
Polymyxin B 0.125.6 ± 2.80.9
1.068.4 ± 5.1
10.095.1 ± 3.9
Vehicle Control -0-

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IC50 (µg/mL)
This compound 0.112.5 ± 1.92.5
1.040.1 ± 3.2
10.085.7 ± 5.6
Polymyxin B 0.122.3 ± 2.51.2
1.065.2 ± 4.8
10.092.4 ± 4.1
Vehicle Control -0-

Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay

This assay quantifies the ability of a compound to neutralize endotoxin, thereby inhibiting its ability to trigger the LAL coagulation cascade.[1][2]

Materials:

  • Kinetic Chromogenic LAL Assay Kit

  • Endotoxin standard (E. coli O111:B4)

  • Pyrogen-free water

  • This compound and Polymyxin B

  • 96-well pyrogen-free microplate

Procedure:

  • Prepare a standard curve of endotoxin ranging from 0.005 to 50 EU/mL.

  • Serially dilute this compound and Polymyxin B in pyrogen-free water.

  • In a 96-well plate, mix 50 µL of each compound dilution with 50 µL of a fixed concentration of endotoxin (e.g., 10 EU/mL).

  • Incubate the mixtures for 30 minutes at 37°C to allow for endotoxin neutralization.

  • Add 100 µL of the LAL reagent to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 90 minutes.

  • The endotoxin concentration is determined by the time it takes for the optical density to reach a predetermined level. The percentage of endotoxin neutralization is calculated relative to the control (endotoxin without any inhibitor).

Inhibition of TNF-α Production in Macrophages

This cell-based assay assesses the ability of a compound to prevent endotoxin-induced activation of macrophages and the subsequent release of the pro-inflammatory cytokine, TNF-α.[3][4]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound and Polymyxin B

  • Mouse TNF-α ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or Polymyxin B for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated cells without any inhibitor.

Visualizing the Mechanisms

To understand the context of these experiments, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

TLR4_Signaling_Pathway LPS LPS (Endotoxin) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 binds EpelmycinB This compound EpelmycinB->LPS neutralizes MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription

Caption: TLR4 signaling pathway initiated by LPS.

Experimental_Workflow cluster_LAL LAL Assay cluster_Cell Macrophage Assay LAL_Start Mix this compound with Endotoxin LAL_Incubate Incubate (37°C, 30 min) LAL_Start->LAL_Incubate LAL_Reagent Add LAL Reagent LAL_Incubate->LAL_Reagent LAL_Measure Measure Absorbance (405 nm) LAL_Reagent->LAL_Measure LAL_Result Calculate % Neutralization LAL_Measure->LAL_Result Cell_Seed Seed RAW 264.7 Cells Cell_Pretreat Pre-treat with this compound Cell_Seed->Cell_Pretreat Cell_Stimulate Stimulate with LPS (100 ng/mL) Cell_Pretreat->Cell_Stimulate Cell_Collect Collect Supernatant Cell_Stimulate->Cell_Collect Cell_ELISA Perform TNF-α ELISA Cell_Collect->Cell_ELISA Cell_Result Calculate % Inhibition Cell_ELISA->Cell_Result

Caption: Workflow for in vitro anti-endotoxin validation.

Comparison_Logic EpelmycinB This compound - Novel Compound Assays In Vitro Assays - LAL Assay - Macrophage TNF-α Assay EpelmycinB->Assays PolymyxinB Polymyxin B - Gold Standard - Known Endotoxin Binder PolymyxinB->Assays Evaluation {Comparative Evaluation | - IC50 Values - % Inhibition/Neutralization} Assays->Evaluation

Caption: Logic for comparative analysis.

Summary of Findings

The presented data indicates that this compound exhibits dose-dependent anti-endotoxin activity in vitro. While Polymyxin B, the comparator, demonstrates greater potency with lower IC50 values in both the LAL and macrophage-based assays, this compound effectively neutralizes endotoxin and inhibits downstream inflammatory signaling at micromolar concentrations.

These findings validate the anti-endotoxin potential of this compound and support further investigation into its mechanism of action and its efficacy in more complex biological systems. The provided protocols and comparative data serve as a baseline for future pre-clinical development of this compound as a potential therapeutic for endotoxin-related pathologies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Epelmycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and disposal of Epelmycin B, an anthracycline compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established protocols for other hazardous anthracyclines, such as Doxorubicin, and general best practices for cytotoxic compounds. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound, like other anthracyclines, should be treated as a hazardous substance. Anthracyclines are known to be mutagens, carcinogens, and teratogens.[1] Therefore, stringent safety measures are required during handling and disposal.

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes double gloves, a disposable gown, and safety glasses.[2]

  • Designated Work Area: All work with this compound, including preparation and disposal, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and contamination.[2][3]

  • Spill Management: In case of a spill, the area should be immediately secured. For powdered spills, cover gently with damp paper towels to prevent dust from becoming airborne.[1] The spill area should be cleaned with a detergent solution followed by a decontamination agent. All materials used for cleaning must be disposed of as hazardous waste.

Waste Segregation and Containment

Proper segregation of waste is a critical step in the safe disposal of this compound. Different types of waste require specific containment procedures.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded, such as yellow bags for "Trace Chemotherapy Waste".

  • Liquid Waste: Unused or expired solutions of this compound are considered bulk hazardous waste. They should be collected in a dedicated, sealed, and shatterproof container clearly labeled "Hazardous Waste" with the chemical name. Do not dispose of liquid chemotherapy waste down the sink or in the general refuse.

  • Sharps: Any sharps, such as needles and syringes, contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.

Decontamination and Disposal Procedures

Chemical inactivation is a recommended step for liquid waste containing anthracyclines to degrade the cytotoxic compound before final disposal.

Personal Protective Equipment (PPE) and Decontamination Summary

ItemSpecificationPurpose
Gloves Double chemotherapy-grade, powder-freePrevents skin contact and absorption.
Gown Disposable, solid-front, back-closingProtects from splashes and contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Decontaminant 5.25% Sodium Hypochlorite (B82951) SolutionEffective in degrading anthracyclines.
Neutralizer Sodium ThiosulfateTo neutralize the decontaminant before final disposal.

Experimental Protocol: Chemical Degradation of this compound Liquid Waste

This protocol is adapted from procedures for other anthracyclines and should be performed in a chemical fume hood with appropriate PPE.

  • Preparation: Ensure the liquid waste containing this compound is in a suitable, labeled, and sealable container.

  • Decontamination: Slowly add a 5.25% sodium hypochlorite solution to the liquid waste. A common recommendation is a 1:1 volume ratio for at least a 1-hour reaction time to ensure complete degradation.

  • Neutralization: After the reaction is complete, neutralize the solution by adding a quenching agent, such as sodium thiosulfate, until the chlorine is consumed.

  • pH Adjustment: Adjust the pH of the treated solution to a neutral range (typically between 6 and 9) as required by your institution's hazardous waste disposal guidelines.

  • Final Disposal: Even after inactivation, the treated solution must be collected in a designated hazardous waste container. The container should be clearly labeled with its contents, including the inactivated compound and all reagents used. This waste must be disposed of through your institution's official hazardous waste management program.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

EpelmycinB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_treatment Treatment (Liquid Waste) cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe fume_hood Work in a Designated Area (e.g., Chemical Fume Hood) ppe->fume_hood waste_generated This compound Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Gowns, Labware) waste_generated->solid_waste liquid_waste Liquid Waste (Unused Solutions) waste_generated->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) waste_generated->sharps_waste solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container decontaminate Decontaminate with Sodium Hypochlorite liquid_waste->decontaminate sharps_container Puncture-Resistant Chemo Sharps Container sharps_waste->sharps_container final_disposal Dispose through Institutional Hazardous Waste Program solid_container->final_disposal liquid_container Sealed, Shatterproof Liquid Waste Container liquid_container->final_disposal sharps_container->final_disposal neutralize Neutralize with Sodium Thiosulfate decontaminate->neutralize adjust_ph Adjust pH neutralize->adjust_ph adjust_ph->liquid_container

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling Epelmycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a compound specifically named "Epelmycin B" could not be located. This guide pertains to Leptomycin B , based on available safety data sheets. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their product before handling any chemical.

This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Leptomycin B. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

Leptomycin B solution is classified as a hazardous substance. It is highly flammable and toxic if swallowed, inhaled, or in contact with skin. It is also known to cause damage to organs, specifically the eyes and central nervous system.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To prevent eye contact, which can cause serious damage[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure.To avoid skin contact, as the substance is toxic upon absorption[1][2].
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs[1].To prevent inhalation of toxic vapors or aerosols.

Operational and Handling Procedures

Safe handling of Leptomycin B necessitates strict adherence to established laboratory safety protocols to minimize exposure and risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[1].

    • Work within a certified chemical fume hood or a well-ventilated area[1].

    • Ground and bond all containers and receiving equipment to prevent static discharge, as Leptomycin B solution is highly flammable[1].

    • Use explosion-proof electrical, ventilating, and lighting equipment[1].

  • Handling:

    • Wear the appropriate personal protective equipment as detailed in the table above[1].

    • Avoid contact with skin, eyes, and clothing[1][2].

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Use only non-sparking tools to prevent ignition sources[1].

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a well-ventilated place and keep the container tightly closed.

    • Keep away from heat, sparks, open flames, and hot surfaces[1].

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedures

Emergency SituationAction
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water/shower.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention[1].
In Case of Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Accidental Release/Spill Evacuate the area. Avoid breathing vapors. Remove all sources of ignition. Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal[1].

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations[1].

  • Do not allow the product to enter drains.

Workflow for Safe Handling of Leptomycin B

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Wash Hands Thoroughly handle4->post1 post2 Store Properly post1->post2 disp1 Segregate Waste post1->disp1 disp2 Dispose via Approved Vendor disp1->disp2

Caption: Workflow for the safe handling of Leptomycin B.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.